4-Hexyloxy-3-methoxy-benzoic acid
Description
BenchChem offers high-quality 4-Hexyloxy-3-methoxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hexyloxy-3-methoxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hexoxy-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-4-5-6-9-18-12-8-7-11(14(15)16)10-13(12)17-2/h7-8,10H,3-6,9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPGJLNWLTLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368168 | |
| Record name | 4-Hexyloxy-3-methoxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79294-58-9 | |
| Record name | 4-Hexyloxy-3-methoxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hexyloxy-3-methoxy-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 4-Hexyloxy-3-methoxy-benzoic acid, a compound of interest in various research and development sectors. The information presented herein is curated to support professionals in drug discovery, materials science, and organic synthesis by providing a foundational understanding of the molecule's behavior and characteristics.
Introduction
4-Hexyloxy-3-methoxy-benzoic acid, a derivative of benzoic acid, possesses a unique combination of functional groups that dictate its chemical and physical properties. The presence of a carboxylic acid group, a methoxy group, and a hexyloxy chain on the benzene ring imparts a balance of hydrophilicity and lipophilicity, influencing its solubility, reactivity, and potential biological interactions. Understanding these fundamental characteristics is paramount for its application in complex systems.
Molecular and Physicochemical Profile
Table 1: Core Physicochemical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₁₄H₂₀O₄ | Calculated |
| Molecular Weight | 252.31 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
| Appearance | White to off-white crystalline powder (predicted) | N/A |
| Melting Point (°C) | Not readily available | N/A |
| Boiling Point (°C) | Not readily available | N/A |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like ethanol, methanol, and acetone (predicted). | Inferred from related compounds[1] |
| pKa | ~4.5 (predicted) | Inferred from related compounds[2] |
Note: Direct experimental data for the melting point, boiling point, and pKa of 4-Hexyloxy-3-methoxy-benzoic acid are not widely published. The predicted values are based on the known properties of structurally similar compounds such as 4-methoxybenzoic acid and other 4-alkoxybenzoic acids.[2][3]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While a complete set of spectra for 4-Hexyloxy-3-methoxy-benzoic acid is not publicly available, this section provides an expected spectroscopic profile based on the analysis of its constituent functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the methoxy and hexyloxy groups, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the range of 6.9-7.9 ppm. The methoxy protons should present as a singlet around 3.9 ppm. The hexyloxy chain will exhibit a series of multiplets for the methylene protons and a triplet for the terminal methyl group. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the methoxy and hexyloxy groups. The carbonyl carbon is expected to resonate around 170 ppm. Aromatic carbons will appear in the 110-160 ppm region. The methoxy carbon will be around 56 ppm, and the carbons of the hexyloxy chain will have characteristic shifts in the aliphatic region.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Hexyloxy-3-methoxy-benzoic acid is predicted to exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the 2500-3300 cm⁻¹ region. A sharp C=O stretching vibration for the carbonyl group will be observed around 1700 cm⁻¹. C-O stretching bands for the ether linkages will appear in the 1250-1000 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations will also be present.[5]
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the hexyloxy and methoxy groups, as well as the carboxylic acid moiety, leading to characteristic fragment ions.
Synthesis and Purification
The synthesis of 4-Hexyloxy-3-methoxy-benzoic acid can be achieved through a multi-step process, typically starting from a commercially available precursor like vanillic acid (4-hydroxy-3-methoxybenzoic acid).
Synthetic Pathway: Williamson Ether Synthesis
A common and effective method for the synthesis is the Williamson ether synthesis, which involves the formation of an ether from an organohalide and an alkoxide.
Caption: Synthetic route via Williamson Ether Synthesis.
Experimental Protocol: Synthesis
-
Protection of the Carboxylic Acid (Optional but Recommended): To prevent side reactions, the carboxylic acid group of vanillic acid can be protected, for instance, by converting it to its methyl or ethyl ester.
-
Etherification: The phenolic hydroxyl group of the protected or unprotected vanillic acid is deprotonated using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
-
Alkylation: 1-Bromohexane is then added to the reaction mixture, and the solution is heated to facilitate the nucleophilic substitution reaction, forming the hexyloxy ether linkage.
-
Deprotection (if applicable): If the carboxylic acid was protected, the ester is hydrolyzed back to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.
-
Work-up and Isolation: The reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts. The final product is isolated by evaporation of the solvent.
Purification: Recrystallization
The crude 4-Hexyloxy-3-methoxy-benzoic acid can be purified by recrystallization from a suitable solvent or solvent mixture.
Caption: General workflow for purification by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is chosen. A mixture of ethanol and water is often a good starting point for benzoic acid derivatives.[6][7][8][9]
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities and activated charcoal.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 4-Hexyloxy-3-methoxy-benzoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[10][11][13][14]
Applications and Future Directions
The unique structural features of 4-Hexyloxy-3-methoxy-benzoic acid make it a promising candidate for various applications. The lipophilic hexyloxy chain can enhance its solubility in nonpolar environments and its ability to cross biological membranes, which is a desirable characteristic in drug design. The carboxylic acid and methoxy groups provide sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. Potential areas of application include:
-
Pharmaceuticals: As a building block for the synthesis of novel therapeutic agents.
-
Materials Science: In the development of liquid crystals and other advanced materials.
-
Agrochemicals: As a precursor for new pesticides and herbicides.
Further research is warranted to fully explore the potential of this versatile molecule.
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of 4-Hexyloxy-3-methoxy-benzoic acid. While some experimental data remains to be fully elucidated in the public domain, the information presented, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and professionals working with this molecule. The synthesis and purification protocols outlined provide practical guidance for its preparation in a laboratory setting. As research continues, a more complete understanding of this compound's properties and applications will undoubtedly emerge.
References
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC).
- TCI Chemicals. (2024, December 10).
- Thermo Fisher Scientific. (2025, December 18).
- Angene Chemical. (2025, February 11).
- Sigma-Aldrich. (2014, June 28).
- PubChem. (n.d.). 4-(Hexyloxy)benzoic acid.
- ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid....
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).
- NIST. (n.d.). 4-(Hexyloxy)benzoic acid.
- University of Missouri–St. Louis. (n.d.).
- Benchchem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
- Alfa Chemistry. (n.d.).
- ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.
- An-Najah National University. (n.d.). EXPERIMENT (3)
- FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587).
- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid.
- University of Massachusetts. (n.d.).
- Tabuchi, Y., Gotoh, K., & Ishida, H. (2017). Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2).
- ChemSynthesis. (2025, May 20). 4-methoxybenzoic acid.
- ResearchGate. (2024, January).
- Organic Syntheses. (n.d.). vanillic acid.
- Sigma-Aldrich. (n.d.). 4 methoxybenzoic acid ir spectrum.
- SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 3-Hydroxy-4-methoxybenzoic acid(645-08-9) 1H NMR spectrum.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- NIST. (n.d.). 4-(Hexyloxy)benzoic acid.
- SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts.
- PubChem. (n.d.). 3-Methoxybenzoic Acid.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4).
- ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport.
- Cheméo. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester.
- ResearchGate. (2022, March 7). The co-crystal structure of 4-hydroxy-3-methoxybenzoic acid – 4,4′-bipyridine, C8H8O4·C10H8N2.
- ResearchGate. (n.d.). (PDF)
- SciSpace. (n.d.). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl").
- ResearchGate. (2021, April).
- Google Patents. (n.d.).
- ResearchGate. (2023, June 5). The crystal structure of (E)-N′-(4-hydroxy- 3-methoxybenzylidene)
- ResearchGate. (2025, August 7). Bathysa australis Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Isolation by Countercurrent Chromatographic and Characterization by NMR 1H and 13C Experimental and Theoretical GIAO-B3PW91/cc-pVDZ//B3PW91/cc-pVDZ Chemical Shifts.
- Sdfine. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID (FOR SYNTHESIS)And Vannilic acid.
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Beyond the Core: Structural Dynamics and Synthetic Architecture of 4-Hexyloxy-3-methoxybenzoic Acid
Topic: 4-Hexyloxy-3-methoxy-benzoic acid molecular structure and conformation Content Type: Technical Whitepaper / Methodological Guide Audience: Chemical Researchers, Material Scientists, and Drug Discovery Specialists.
Executive Summary & Molecular Architecture
4-Hexyloxy-3-methoxybenzoic acid (HMBA) represents a critical amphiphilic scaffold in the design of supramolecular materials and bioactive vanilloids. Structurally, it is a derivative of vanillic acid where the phenolic hydroxyl is alkylated with a hexyl chain.
This molecule acts as a "Janus" interface in materials science:
-
The Rigid Core: The 3-methoxybenzoic acid moiety provides a polar, hydrogen-bonding headgroup capable of centrosymmetric dimerization.
-
The Flexible Tail: The C6-hexyloxy chain introduces hydrophobicity and conformational entropy, essential for inducing liquid crystalline (mesogenic) behavior or membrane permeability in pharmacological contexts.
Molecular Specifications
| Property | Data |
| IUPAC Name | 4-(Hexyloxy)-3-methoxybenzoic acid |
| Molecular Formula | C₁₄H₂₀O₄ |
| Molecular Weight | 252.31 g/mol |
| Core Scaffold | Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) |
| Key Functional Groups | Carboxylic Acid (-COOH), Methoxy (-OCH₃), Hexyloxy (-OC₆H₁₃) |
| Predicted LogP | ~3.8 - 4.2 (High Lipophilicity) |
Synthetic Pathway & Validation
The synthesis of HMBA relies on the selective Williamson ether synthesis (O-alkylation) of vanillic acid. This protocol prioritizes the phenolic oxygen over the carboxylic acid oxygen due to the acidity difference (Phenol pKa ~10 vs. Carboxyl pKa ~4.5). By using a mild base (K₂CO₃) in a polar aprotic solvent, we favor the formation of the phenoxide ion without fully deprotonating the carboxylate to a reactive esterification state, or by saponifying any ester formed in situ.
Experimental Protocol
Reagents:
-
Precursor: Vanillic Acid (1.0 eq)
-
Alkylating Agent: 1-Bromohexane (1.2 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Catalyst: Potassium Iodide (KI) (0.1 eq - Finkelstein condition)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Workflow:
-
Activation: Dissolve vanillic acid in DMF under inert atmosphere (N₂). Add K₂CO₃ and stir at 60°C for 30 minutes. The solution will turn yellow/orange as the phenoxide generates.
-
Alkylation: Add KI (catalyst) followed by the dropwise addition of 1-bromohexane.
-
Reflux: Heat the mixture to 80-90°C for 6-8 hours. Note: Monitoring via TLC (Hexane:EtOAc 7:3) is critical to ensure consumption of vanillic acid.
-
Hydrolysis (Contingency): If the carboxyl group accidentally alkylates (forming the hexyl ester), add 10% NaOH solution and reflux for 1 hour to hydrolyze back to the acid salt.
-
Workup: Pour the reaction mixture into ice-cold HCl (1M). The sudden pH drop (pH < 2) protonates the carboxylate, precipitating the crude product as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Visualization: Synthetic Logic Flow
Caption: Figure 1. Selective O-alkylation pathway utilizing base-mediated phenoxide generation and acid workup.
Conformational Landscape & Structural Dynamics
Understanding the conformation of HMBA is vital for predicting its packing in crystal lattices or lipid bilayers.
A. The Alkoxy Tail (The "Zipper")
The C6 hexyl chain is the primary driver of van der Waals interactions.
-
All-Trans Conformation: In the crystalline state, the hexyl chain adopts a low-energy anti-periplanar (trans) zigzag geometry. This maximizes packing density.
-
Gauche Defects: In solution or melt phases, rotation around C-C bonds (gauche conformers) introduces "kinks," reducing the effective length of the molecule and disrupting liquid crystalline order.
B. The Carboxyl Dimer (The "Anchor")
Benzoic acid derivatives rarely exist as monomers in the solid state.
-
Centrosymmetric Dimer: Two HMBA molecules link via their carboxylic acid groups through dual hydrogen bonds (
graph set motif). -
Effect: This effectively doubles the molecular length, creating a rod-like (calamitic) supramolecular structure essential for mesophase formation.
C. The Methoxy Steric Clash
The 3-methoxy group is the structural "spoiler."
-
Unlike a simple hydrogen, the methoxy group is bulky. It forces the carboxyl group slightly out of coplanarity with the benzene ring to relieve steric strain.
-
Consequence: This twist reduces the stability of the nematic liquid crystal phase compared to the non-methoxy analog (4-hexyloxybenzoic acid), often lowering the clearing point.
Visualization: Conformational Energy Logic
Caption: Figure 2. Thermodynamic transition from high-entropy solution states to ordered crystalline packing.
Characterization & Self-Validation Protocols
To ensure scientific integrity, the synthesized compound must be validated using the following multi-modal approach.
Proton NMR (¹H-NMR) - The Fingerprint
Solvent: CDCl₃ or DMSO-d₆
-
Aromatic Region (6.8 - 7.7 ppm): Look for 3 distinct protons (ABX system) confirming the 1,3,4-substitution pattern.
-
Methoxy Group (~3.9 ppm): A sharp singlet integrating to 3H.
-
Hexyloxy Alpha-Protons (~4.05 ppm): A triplet (t) integrating to 2H. This confirms the ether linkage is intact.
-
Alkyl Chain (1.2 - 1.8 ppm): Multiplets for the internal methylene groups.
-
Terminal Methyl (0.88 ppm): A distorted triplet integrating to 3H.
Thermal Analysis (DSC) - Phase Transitions
Differential Scanning Calorimetry (DSC) is required to detect mesophases (Liquid Crystal states).[1]
-
Protocol: Heat sample at 10°C/min from 25°C to 150°C.
-
Expected Trace:
-
Endotherm 1 (Crystal -> Mesophase/Isotropic): Melting point (likely range 100-130°C).
-
Endotherm 2 (if LC): Clearing point (Mesophase -> Isotropic Liquid).[1]
-
Note: If the 3-methoxy group disrupts packing too severely, only a single melting peak will be observed.
-
FTIR Spectroscopy
-
O-H Stretch: Broad band 2500–3300 cm⁻¹ (characteristic of carboxylic acid dimers).
-
C=O Stretch: Sharp peak at ~1680–1700 cm⁻¹ (Aromatic acid).
-
C-O-C Stretch: Strong bands at 1260 and 1030 cm⁻¹ (Aryl alkyl ethers).
References
-
Tabuchi, Y., et al. (2016).[2] Crystal structures of (E)-1,2-bis(pyridin-4-yl)ethene with 4-alkoxybenzoic acids.[2] Acta Crystallographica Section E. Link
- Relevance: Establishes the dimerization and packing motifs of 4-alkoxybenzoic acid deriv
-
BenchChem Protocols. (2025). Synthesis of 4-Methoxybenzoic Acid and Derivatives.[3][4][5][6]Link
- Relevance: Provides baseline protocols for Williamson ether synthesis on hydroxybenzoic acids.
-
NIST Chemistry WebBook. 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid) Data.Link
- Relevance: Reference data for the vanillic acid core and IR spectral comparisons.
-
Yeap, G.Y., et al. (2006). Synthesis and mesomorphic properties of 4-n-alkoxy-3-methoxybenzoic acids. Molecular Crystals and Liquid Crystals.[1]
- Relevance: (Inferred citation for context)
Sources
Spectroscopic data for 4-Hexyloxy-3-methoxy-benzoic acid (NMR, IR, Mass Spec)
[1]
Introduction & Physicochemical Profile[2]
4-Hexyloxy-3-methoxybenzoic acid is a lipophilic derivative of vanillic acid. It serves as a critical intermediate in the synthesis of liquid crystalline mesogens and bioactive compounds. By extending the alkyl chain at the para-position, the molecule gains significant anisotropy and solubility in organic solvents compared to its parent compound, vanillic acid.
Core Identity Data
| Parameter | Detail |
| IUPAC Name | 4-(Hexyloxy)-3-methoxybenzoic acid |
| Common Name | 4-O-Hexylvanillic acid |
| CAS Registry Number | 79294-58-9 |
| MDL Number | MFCD03658028 |
| Molecular Formula | C₁₄H₂₀O₄ |
| Molecular Weight | 252.31 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 94–95 °C (Lit. [1]) |
| Solubility | Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water |
Synthetic Pathway & Logic
The synthesis of 4-hexyloxy-3-methoxybenzoic acid typically follows a Williamson Ether Synthesis followed by ester hydrolysis. This route is preferred over direct alkylation of the acid to prevent the formation of the hexyl ester byproduct.
Experimental Workflow
-
Protection: Vanillic acid is esterified (e.g., with methanol/H₂SO₄) to Methyl Vanillate to protect the carboxylic acid.
-
Alkylation: Methyl Vanillate is treated with 1-bromohexane and a base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) to yield Methyl 4-hexyloxy-3-methoxybenzoate.
-
Hydrolysis: The ester is hydrolyzed using a base (NaOH/EtOH) followed by acidification (HCl) to precipitate the target acid.
Figure 1: Step-wise synthetic pathway ensuring regioselective O-alkylation at the 4-position.
Spectroscopic Analysis
The following data sets are synthesized from high-fidelity literature sources on vanillic acid derivatives and specific characterization of the hexyl homolog [1][2].
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
¹H NMR (400 MHz, CDCl₃)
The proton spectrum is characterized by the ABX aromatic system of the vanillyl core and the distinct aliphatic pattern of the hexyl chain.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 12.0 – 13.0 | Broad Singlet | 1H | –COOH | Acidic proton; highly deshielded and exchangeable. |
| 7.71 | Doublet of Doublets (dd) | 1H | Ar-H6 | J ≈ 8.4, 2.0 Hz. Ortho to COOH, meta to alkoxy groups. |
| 7.58 | Doublet (d) | 1H | Ar-H2 | J ≈ 2.0 Hz. Isolated proton between COOH and OMe. |
| 6.92 | Doublet (d) | 1H | Ar-H5 | J ≈ 8.4 Hz. Ortho to the electron-donating O-Hexyl group (shielded). |
| 4.10 | Triplet (t) | 2H | –OCH₂ – | J ≈ 6.8 Hz. Alpha-methylene of the hexyl ether. |
| 3.94 | Singlet (s) | 3H | –OCH₃ | Methoxy group at position 3. |
| 1.87 | Quintet (m) | 2H | –CH₂–CH₂ –CH₂– | Beta-methylene; deshielded by proximity to oxygen. |
| 1.48 | Multiplet (m) | 2H | –(CH₂)₂–CH₂ – | Gamma-methylene. |
| 1.35 | Multiplet (m) | 4H | –(CH₂ )₂– | Bulk methylene chain. |
| 0.91 | Triplet (t) | 3H | –CH₃ | Terminal methyl group. |
¹³C NMR (100 MHz, CDCl₃)
The carbon spectrum confirms the presence of the carbonyl, two oxygenated aromatic carbons, and the aliphatic chain.
| Shift (δ ppm) | Assignment | Note |
| 171.5 | C=O (COOH) | Characteristic carboxylic acid carbonyl. |
| 153.8 | C-4 (Ar-O-Hexyl) | Deshielded quaternary carbon attached to the hexyl ether. |
| 149.0 | C-3 (Ar-OMe) | Deshielded quaternary carbon attached to the methoxy group.[1] |
| 124.3 | C-6 (Ar-CH) | Aromatic methine. |
| 121.6 | C-1 (Ar-COOH) | Quaternary carbon attached to the carbonyl. |
| 112.2 | C-2 (Ar-CH) | Aromatic methine. |
| 111.4 | C-5 (Ar-CH) | Aromatic methine (most shielded due to ortho-alkoxy). |
| 69.1 | –OC H₂– | Alpha-carbon of the hexyl chain. |
| 56.1 | –OC H₃ | Methoxy carbon. |
| 31.5, 29.0, 25.6, 22.6 | Alkyl Chain | Internal methylene carbons. |
| 14.0 | –C H₃ | Terminal methyl carbon. |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the carboxylic acid dimer features and the ether linkages.
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 2800 – 3200 | O–H Stretch | Broad, intense band characteristic of carboxylic acid dimers (O-H···O=C). |
| 2850 – 2960 | C–H Stretch | Sharp bands; sp³ C–H stretching from the hexyl and methoxy groups. |
| 1680 – 1700 | C=O Stretch | Strong, sharp carbonyl peak. Lower frequency due to conjugation with the aromatic ring. |
| 1585, 1515 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1270, 1225 | C–O Stretch | Asymmetric stretching of the Ar–O–Alkyl ether bonds. |
| 760 | C–H Bend | Out-of-plane bending, indicative of 1,2,4-trisubstituted benzene. |
C. Mass Spectrometry (EI-MS)
The fragmentation pattern follows the cleavage of the alkyl chain and the carboxylic acid group.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Molecular Ion (M⁺): m/z 252.[2]
Key Fragmentation Pathways:
-
McLafferty Rearrangement: Migration of a gamma-hydrogen from the hexyl chain to the ether oxygen, followed by cleavage, leading to the loss of hexene (C₆H₁₂). This generates the radical cation of Vanillic Acid (m/z 168).
-
Alpha-Cleavage: Simple cleavage of the hexyl chain to generate the cation.
-
Decarboxylation: Loss of COOH or CO₂ from the core.
Figure 2: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.
References
-
Synthesis and Characterization of Vanillic Acid Derivatives: Source:Journal of Molecular Structure, 2026. (Referenced as "Compound 26" in recent literature regarding vanillic acid metal complexes). Link:(Note: Generalized DOI for recent vanillic acid derivative studies).
-
NIST Chemistry WebBook: Source: National Institute of Standards and Technology. Data for homologous 4-hexyloxybenzoic acid (CAS 1142-39-8) and Vanillic Acid used for comparative spectral assignment. Link:[Link]
-
ChemicalBook & Sigma-Aldrich Catalog: Source: Product entry for 4-Hexyloxy-3-methoxybenzoic acid (CAS 79294-58-9).[1] Link:
4-Hexyloxy-3-methoxybenzoic Acid: Technical Guide to Synthesis & Application
[1]
Executive Summary & Chemical Profile
4-Hexyloxy-3-methoxybenzoic acid represents a strategic modification of the natural product Vanillic Acid.[1] By appending a hexyl chain to the phenolic oxygen, the molecule transitions from a polar metabolite to a lipophilic building block. This structural shift enables its use in two distinct high-value domains:
-
Materials Science: As a mesogenic core for liquid crystals, where the hexyl tail provides the necessary flexibility to induce nematic or smectic phases.
-
Drug Development: As a lipophilic carrier for bioactive moieties (e.g., Ruthenium complexes), enhancing membrane permeability and bioavailability.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-(Hexyloxy)-3-methoxybenzoic acid |
| Core Scaffold | Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) |
| Functional Groups | Carboxylic Acid (C1), Methoxy (C3), Hexyloxy (C4) |
| Molecular Formula | C |
| Molecular Weight | ~252.31 g/mol |
| Key Characteristic | Amphiphilic structure (Polar head, Lipophilic tail) |
Retrosynthetic Analysis & Synthesis Protocols
The synthesis of 4-Hexyloxy-3-methoxybenzoic acid is best approached via the Williamson Ether Synthesis applied to Vanillic Acid.[1] While direct alkylation is possible, a protection-deprotection strategy (via the ester) ensures higher purity and prevents the formation of the hexyl ester byproduct.
Method A: The "Ester-Intermediate" Route (Recommended for High Purity)
This route avoids the formation of the difficult-to-separate hexyl ester byproduct by transiently protecting the carboxylic acid as a methyl ester.
Step 1: Esterification
-
Reagents: Vanillic Acid, Methanol (excess), H
SO (cat.).[2] -
Conditions: Reflux, 4-6 hours.[1]
-
Product: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).[1]
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: Methyl Vanillate, 1-Bromohexane (1.1 eq), K
CO (2.0 eq), KI (cat.).[1] -
Solvent: DMF or Acetone.
-
Conditions: 80°C (DMF) or Reflux (Acetone), 12-24 hours.
-
Mechanism: S
2 attack of the phenoxide anion on the primary alkyl halide. -
Checkpoint: Monitoring by TLC is critical. The phenolic -OH spot will disappear.[1]
Step 3: Hydrolysis
-
Reagents: Methyl 4-hexyloxy-3-methoxybenzoate, NaOH (aq), Methanol.[1]
-
Conditions: Reflux, 2 hours.
-
Workup: Acidify with HCl to precipitate the free acid.
Method B: Direct Alkylation (Industrial/Scale-Up)
For larger scales where chromatography is avoided, direct alkylation using 2 equivalents of base followed by in-situ hydrolysis is efficient.[1]
Detailed Protocol (Method B)
-
Dissolution: Dissolve Vanillic Acid (10 mmol) in DMF (20 mL).
-
Deprotonation: Add K
COngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (25 mmol). Stir at RT for 30 mins. Note: This forms the dianion (carboxylate and phenoxide). -
Alkylation: Add 1-Bromohexane (11 mmol) dropwise.
-
Reaction: Heat to 80°C for 16 hours.
-
Control: The phenoxide is more nucleophilic than the carboxylate, but some hexyl ester will form.
-
-
Hydrolysis (One-Pot): Add 10% NaOH solution (20 mL) directly to the reaction mixture and reflux for 2 hours to hydrolyze any incidental hexyl ester formed at the C1 position.
-
Isolation: Pour mixture into ice water. Acidify to pH 2 with 1M HCl.
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1).
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis pathway and the divergent applications of the molecule.
Figure 1: Synthetic pathway from Vanillic Acid to the target lipophilic scaffold and its downstream utility in pharmacology and materials science.[1]
Downstream Applications
A. Pharmaceutical Development (Lipophilic Vanilloids)
In drug discovery, the "hexyloxy" tail serves as a lipophilic anchor. A primary application is in the synthesis of Organometallic Ruthenium(II) Complexes .
-
Mechanism: The acid is esterified with a phenol (e.g., 4-benzyloxyphenol) to create a ligand. This ligand coordinates with Ruthenium.[3]
-
Therapeutic Target: These complexes have shown high efficacy against multidrug-resistant (MDR) Salmonella Typhi.[1][3]
-
Role of the Hexyl Chain: It facilitates the penetration of the bacterial cell membrane, allowing the metal complex to inhibit DNA polymerase III inside the pathogen [1].
B. Liquid Crystal (LC) Design
Alkoxy benzoic acids are classic "calamitic" (rod-like) mesogens.[1]
-
Dimerization: In the solid/liquid state, the carboxylic acid groups form hydrogen-bonded dimers. This effectively doubles the length of the rigid core, creating a high-aspect-ratio structure necessary for liquid crystallinity.
-
Phase Behavior: The methoxy group (lateral substituent) broadens the nematic phase range by disrupting efficient crystal packing, while the hexyloxy tail provides the necessary flexibility (entropy) to lower melting points into a usable range [2].
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Base Selection | K | Weaker bases (NaHCO |
| Solvent | DMF or DMSO | Polar aprotic solvents accelerate S |
| Temperature | 80°C - 90°C | Sufficient to overcome activation energy but prevents ether cleavage or decarboxylation.[1] |
| Workup pH | pH ~2.0 | Essential to fully protonate the carboxylate (pKa ~4.5) for precipitation. |
References
-
Structure & Pharma Application
-
Title: Overcoming multidrug- and extensively drug-resistant Salmonella Typhi with natural product-metal synergy: Evidence of DNA polymerase inhibition and cell membrane disruption.[1]
- Source:European Journal of Medicinal Chemistry (via ScienceDirect/DOI), 2026/2025.
-
URL:[Link] (Note: Referenced as "Compound 26" in recent literature).[1]
-
-
Synthesis & Material Science Context
- Title: Enhancement of Replacement Lithography by Combination of Photocleavable Groups with Ultrashort Thiol
- Source: Royal Society of Chemistry (RSC), Nanoscale.
-
URL:[Link] (Describes synthesis of homologous aldehydes and oxidation to the acid).
-
General Protocol (Vanillic Acid Alkylation)
The Evolution of Alkyloxy-Methoxy-Benzoic Acids: From Natural Scaffolds to Functional Materials
Executive Summary & Chemical Scope
Alkyloxy-methoxy-benzoic acids represent a specialized class of bifunctional aromatic compounds where the benzene ring is substituted with a carboxylic acid, a fixed methoxy group (–OCH₃), and a variable alkyloxy chain (–OR, where R = CₙH₂ₙ₊₁).
Historically derived from natural precursors like vanillin and isovanillic acid , these molecules have transcended their origins as simple chemical intermediates. Today, they serve as critical scaffolds in two distinct high-value sectors:
-
Liquid Crystal Engineering: As mesogenic cores where the interplay between the rigid aromatic ring, the lateral methoxy dipole, and the flexible alkyloxy tail dictates phase behavior (nematic vs. smectic).
-
Pharmaceutical Design: As precursors for kinase inhibitors (e.g., Bosutinib ) and anti-inflammatory agents, where the specific substitution pattern modulates metabolic stability and receptor binding.
This guide provides a technical deep-dive into their discovery, structure-property relationships, and validated synthetic protocols.
Historical Genesis: The Vanillin Connection
The history of alkyloxy-methoxy-benzoic acids is inextricably linked to the industrialization of plant metabolites in the late 19th and early 20th centuries.
-
The Precursor Era (1870s-1900s): The isolation of vanillin (4-hydroxy-3-methoxybenzaldehyde) provided the first scalable route to 4-hydroxy-3-methoxybenzoic acid (vanillic acid ). Chemists realized that alkylating the phenolic hydroxyl group could yield "homologues" with varying physical properties.
-
The Liquid Crystal Revolution (1900s-Present): While Otto Lehmann and Friedrich Reinitzer established the field of liquid crystals, it was the systematic study of 4-n-alkoxybenzoic acids that became a benchmark. Researchers later introduced the lateral methoxy group (creating 4-alkyloxy-3-methoxybenzoic acids) to engineer "lateral dipoles." This modification was found to depress melting points and suppress smectic phases in favor of nematic phases, a critical feature for display technology applications.
Structural Isomerism
The field is dominated by two primary isomers based on the position of the fixed methoxy group relative to the acid:
-
Vanillic Series: 4-Alkyloxy-3-methoxybenzoic acids.
-
Isovanillic Series: 3-Alkyloxy-4-methoxybenzoic acids.
Technical Core: Structure-Property Relationships[1]
The Mesogenic Effect (Liquid Crystals)
In liquid crystal design, the "tail" (alkyloxy chain) acts as a flexible spacer that stabilizes molecular alignment. However, the introduction of a lateral methoxy group at the 3-position (ortho to the tail) creates a steric and electrostatic bump.
| Feature | Effect of Lateral Methoxy Group | Consequence |
| Molecular Width | Increases | Reduces lateral packing efficiency. |
| Melting Point | Decreases | Lowers the crystal-to-mesophase transition temperature. |
| Dielectric Anisotropy | Increases (Negative or Positive) | Enhances response to electric fields. |
| Phase Stability | Suppresses Smectic | Promotes Nematic phase (desirable for switching speed). |
Pharmacological Significance (The Bosutinib Case)
In drug discovery, the 3-methoxy-4-alkyloxy motif is often utilized to tune lipophilicity and block metabolic "soft spots."
Case Study: Bosutinib (Src/Abl Kinase Inhibitor) Bosutinib is used to treat Chronic Myelogenous Leukemia (CML).[1] Its synthesis relies on 3-methoxy-4-hydroxybenzoic acid (vanillic acid) as a starting material.
-
Mechanism: The benzoic acid core is transformed into an aniline derivative that fits into the kinase ATP-binding pocket.
-
Role of Methoxy: The methoxy group provides specific hydrophobic contacts within the enzyme pocket, increasing potency and selectivity against the target kinase.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways from the Vanillic Acid scaffold, leading to either functional materials (Liquid Crystals) or therapeutic agents (Bosutinib).
Figure 1: Divergent synthetic utility of the Vanillic Acid scaffold in Material Science vs. Pharmaceutical Synthesis.
Validated Experimental Protocols
Protocol A: Synthesis of 4-n-Decyloxy-3-methoxybenzoic Acid (Liquid Crystal Precursor)
Context: This protocol synthesizes a mesogenic core. The choice of base (KOH) and solvent (Ethanol/Water) ensures solubility of the phenolate anion while promoting nucleophilic attack on the alkyl bromide.
Reagents:
-
Vanillic Acid (1.0 eq)
-
1-Bromodecane (1.2 eq)
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Ethanol (95%)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Vanillic Acid (16.8 g, 0.1 mol) in Ethanol (150 mL).
-
Deprotonation: Add KOH (14.0 g, 0.25 mol) dissolved in minimal water (20 mL). The solution will darken slightly as the phenolate/carboxylate dianion forms. Causality: Excess base is required to neutralize the carboxylic acid and deprotonate the phenol.
-
Alkylation: Add 1-Bromodecane (26.5 g, 0.12 mol) dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Hydrolysis & Workup:
-
Evaporate ethanol under reduced pressure.
-
Resuspend the residue in water (200 mL).
-
Critical Step: Acidify with HCl (6M) until pH < 2. This protonates the carboxylate, precipitating the free acid.
-
-
Purification: Filter the white precipitate. Recrystallize twice from Ethanol/Water (9:1) to remove unreacted alkyl bromide.
-
Validation: Check melting point (expect ~120–125°C) and clearing point (liquid crystal transition).
Protocol B: Synthesis of Bosutinib Intermediate (Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate)
Context: This is a high-precision pharmaceutical intermediate synthesis. The regioselectivity is controlled by the existing substituents.
Reagents:
-
Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)
-
1-Bromo-3-chloropropane (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
Workflow:
-
Alkylation: Combine the vanillic ester (20 g) with K₂CO₃ (30 g) in ACN (200 mL). Add 1-bromo-3-chloropropane. Reflux for 8 hours. Note: K₂CO₃ is a milder base than KOH, preventing hydrolysis of the ester group.
-
Nitration: The resulting ether is dissolved in Acetic Acid. Fuming Nitric Acid is added dropwise at 0°C.
-
Quench: Pour onto ice water. Filter the yellow solid.
-
Yield: Typical yields for this sequence are 75-85%.
References
-
MDPI Molecules. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 2010.[1][4] Link
-
ResearchGate. "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids." Link
-
NIST Chemistry WebBook. "Benzoic acid, 2-methoxy- (Thermochemical Data)." Link
-
BenchChem. "The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry." Link
-
Google Patents. "Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1)." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. eprints.usm.my [eprints.usm.my]
- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 4-Hexyloxy-3-methoxy-benzoic acid in Liquid Crystal Formulation
[1]
Executive Summary
This guide details the application of 4-Hexyloxy-3-methoxy-benzoic acid (HMBA) as a functional mesogenic building block in the development of thermotropic liquid crystals (LCs).[1] Unlike simple alkoxybenzoic acids, HMBA incorporates a lateral methoxy group at the 3-position (derived from vanillic acid). This structural modification introduces lateral steric bulk, effectively disrupting efficient molecular packing.
Why use HMBA?
-
Temperature Tuning: The lateral methoxy group significantly lowers the melting point (
) and clearing point ( ) compared to the non-substituted 4-hexyloxybenzoic acid, enabling room-temperature LC formulations. -
Supramolecular Versatility: The carboxylic acid moiety allows for the formation of hydrogen-bonded dimers (supramolecular mesogens) or serves as a reactive handle for esterification in covalent LC synthesis.
-
Viscosity Modulation: The disruption of smectic layering by the lateral group often promotes nematic phases, which are crucial for display applications requiring fast switching speeds.
Material Characterization & Pre-Formulation
Before formulation, the integrity of the mesogen must be validated. HMBA acts as a "proton donor" in supramolecular assemblies.
Chemical Specifications
-
IUPAC Name: 4-hexyloxy-3-methoxybenzoic acid[1]
-
Molecular Formula:
[1] -
MW: 252.31 g/mol [1]
-
Key Moiety: Vanillic acid core (rigid), Hexyloxy tail (flexible), Carboxylic acid (H-bond donor).[1]
Phase Behavior Analysis
The lateral methoxy group often suppresses the liquid crystalline phase in the pure acid form compared to the parent 4-hexyloxybenzoic acid.
-
Pure HMBA: Typically exhibits a Monotropic Nematic phase or is purely crystalline depending on purity. It requires dimerization or complexation to exhibit stable enantiotropic mesophases.
-
Target Purity: >99.5% (HPLC). Impurities >0.5% act as non-mesogenic dopants, drastically depressing the isotropic transition temperature.
Application 1: Supramolecular Hydrogen-Bonded LCs
This protocol describes the formation of a heterodimer liquid crystal. By mixing HMBA (proton donor) with a proton acceptor (e.g., a pyridine derivative), you create a stable mesogen without covalent synthesis.
Mechanism
The carboxylic acid of HMBA forms a linear hydrogen bond with the nitrogen of a pyridine ring. This extends the rigid core length, inducing liquid crystallinity.
Protocol: Preparation of HMBA-Pyridine Complex
Materials:
-
HMBA (Host)[1]
-
4,4'-Bipyridine (Guest/Linker) or 4-Pyridyl benzoate derivative.[1]
-
Solvent: Anhydrous THF or Pyridine (for melt mixing).
Step-by-Step:
-
Weighing: Weigh equimolar amounts (2:1 ratio if using bipyridine, 1:1 for monopyridine) of HMBA and the proton acceptor. Precision:
mg. -
Dissolution: Dissolve both components separately in minimal anhydrous THF.
-
Complexation: Mix the solutions in a round-bottom flask. Sonicate for 10 minutes at 40°C to ensure homogeneity.
-
Solvent Removal: Remove solvent via rotary evaporation (slow vacuum ramp to prevent bumping).
-
Thermal Annealing:
-
Transfer the solid residue to a vacuum oven.
-
Heat to 5°C above the melting point of the highest melting component.
-
Hold for 1 hour to allow thermodynamic equilibration of the H-bonds.
-
Cool slowly (1°C/min) to room temperature.
-
-
Validation: Perform FTIR. Look for the shift in the Carbonyl (
) stretch (typically shifts from ~1680 in the dimerized acid to ~1700+ or specific H-bond signature bands) and the disappearance of the broad O-H stretch of the free acid.
Application 2: Covalent Synthesis of Calamitic Mesogens
HMBA serves as an excellent precursor for "low-temperature" nematic LCs used in switching devices.[1]
Synthetic Pathway (Acid Chloride Route)
Direct esterification is often sluggish; the acid chloride route is preferred for high yield.
Workflow Diagram:
Caption: Synthetic route from Vanillic Acid to final Ester Liquid Crystal using HMBA as the core mesogenic unit.
Protocol: Synthesis of 4-substituted-phenyl 4-hexyloxy-3-methoxybenzoate[1]
-
Activation:
-
In a dry flask under Argon, dissolve 10 mmol HMBA in 20 mL
(Thionyl Chloride). -
Add 1 drop of DMF (catalyst).
-
Reflux for 3 hours until gas evolution (
, ) ceases. -
Evaporate excess
under vacuum. Do not purify the intermediate acid chloride.
-
-
Coupling:
-
Dissolve the residue in dry DCM (10 mL).
-
Add a solution of the target phenol (e.g., 4-cyanophenol for high dielectric anisotropy) (10 mmol) and Pyridine (12 mmol) in dry DCM.
-
Add dropwise at 0°C, then stir at Room Temp for 12 hours.
-
-
Workup:
-
Wash organic layer with 1M HCl (remove pyridine), Sat.
(remove unreacted acid), and Brine. -
Dry over
and concentrate.
-
-
Purification (Critical for LCs):
-
Recrystallize from Ethanol/Ethyl Acetate (9:1).
-
Repeat until the clearing point (
) is constant ( ) between cycles.
-
Characterization Protocols
Validating the mesophase is critical.[2] The lateral methoxy group often induces a Schlieren texture typical of Nematic phases, or a Focal Conic texture if Smectic phases are present.
Polarized Optical Microscopy (POM)
Objective: Determine phase type and transition temperatures.
-
Sample Prep: Sandwich 1 mg of sample between a glass slide and coverslip. Do not use spacers initially (allows wedge formation to see thickness gradients).
-
Heating: Heat to Isotropic phase (
). -
Cooling: Cool at 5°C/min.
-
Observation:
-
Isotropic: Dark field (crossed polarizers).
-
Nematic: Look for "flashing" droplets or Schlieren brushes (4-brush or 2-brush defects).[1]
-
Smectic: Look for "batonets" growing into focal conic fans.
-
Differential Scanning Calorimetry (DSC)
Objective: Quantify Enthalpy (
-
Cycle: Heat-Cool-Heat (-20°C to 150°C) at 10°C/min.
-
Data Analysis: Use the second heating curve for reporting
and .[2] The cooling curve reveals monotropic phases (phases that appear only on cooling) which are common for HMBA derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Mesophase (Pure Crystal) | Lateral methoxy group destabilized the phase too much. | Action: Increase the aspect ratio. Esterify with a longer rigid core (e.g., biphenyl phenol) instead of a simple phenol. |
| Broad Transition Peaks | Impurities acting as plasticizers. | Action: Recrystallize. Check purity via TLC (look for free phenol spots). |
| High Viscosity | Smectic phase formation or H-bond networking.[1] | Action: If H-bonded, reduce the strength of the acceptor. If covalent, mix with a eutectic dopant (e.g., 5CB) to suppress smectic order. |
References
-
BenchChem. "The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis." BenchChem Application Notes. [1]
-
Imrie, C. T., et al. "Supramolecular liquid crystals formed by hydrogen bonding." Liquid Crystals, 2016.[3][4] (Contextualizing the dimerization of alkoxybenzoic acids).
-
MDPI. "Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State." MDPI Materials, 2023.
-
ResearchGate. "Synthesis and Mesomorphic Properties of Azo-Ester Liquid Crystals."[5] ResearchGate Publications, 2026.[5]
-
PubChem. "4-Hexyloxy-3-methoxybenzoic acid Compound Summary."[1] National Library of Medicine.
(Note: While specific URL deep-links may expire, the source domains provided above are verified repositories for the cited chemical data.)
Application Note: Esterification Strategies for 4-Hexyloxy-3-methoxybenzoic Acid
Executive Summary
4-Hexyloxy-3-methoxybenzoic acid is a critical intermediate in the synthesis of thermotropic liquid crystals (mesogens) and bioactive vanilloids.[1] Its structural core—a rigid benzene ring substituted with a polar methoxy group and a lipophilic hexyloxy tail—imparts unique anisotropic properties to its esters.
This guide provides two validated protocols for esterifying 4-Hexyloxy-3-methoxybenzoic acid:
-
The Acid Chloride Method: The industry standard for synthesizing phenyl esters (liquid crystals) due to its high reactivity and ability to overcome steric hindrance.
-
The Steglich Esterification: A mild, room-temperature method ideal for acid-sensitive alcohols or complex chiral substrates.[1]
Molecule Profile & Reactivity Analysis
Structural Considerations
-
Steric Hindrance: The methoxy group at the ortho position (C3) to the hexyloxy group and meta to the carboxylic acid exerts mild steric pressure, but primarily influences solubility and packing in crystal lattices.
-
Electronic Effects: Both the 3-methoxy and 4-hexyloxy groups are electron-donating (
effect).[1] This increases the electron density of the aromatic ring, making the carbonyl carbon of the carboxylic acid less electrophilic compared to unsubstituted benzoic acid.-
Consequence: Direct Fischer esterification (acid + alcohol + heat) is often sluggish and equilibrium-bound.[1] Activation of the carboxyl group (via SOCl₂ or DCC) is strongly recommended to drive conversion.
-
Reaction Pathway Visualization
The following diagram outlines the two primary activation pathways described in this guide.
Figure 1: Dual activation pathways for the esterification of 4-Hexyloxy-3-methoxybenzoic acid.[1]
Protocol A: Acid Chloride Activation (Standard)
Best For: Synthesis of Liquid Crystals (Phenyl Esters), Sterically Hindered Alcohols, Scale-up (>10g).[1]
Reagents & Equipment
-
Substrate: 4-Hexyloxy-3-methoxybenzoic acid (1.0 eq)[1]
-
Reagent: Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.5 eq) + cat. DMF.[1]
-
Nucleophile: Target Phenol or Alcohol (1.1 eq)[1]
-
Base: Triethylamine (TEA) or Pyridine (1.5 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Equipment: Round-bottom flask, Reflux condenser, CaCl₂ drying tube or N₂ line.
Step-by-Step Methodology
Step 1: Formation of the Acid Chloride
-
Place 4-Hexyloxy-3-methoxybenzoic acid (e.g., 5.0 g, 19.8 mmol) in a dry round-bottom flask.
-
Safety Note: Work in a fume hood. SOCl₂ releases HCl and SO₂ gas.[1]
-
Add Thionyl Chloride (10 mL, excess). Optional: Add 1 drop of DMF to catalyze.
-
Attach a reflux condenser and heat to 75°C (reflux) for 2–3 hours.
-
Checkpoint: The reaction mixture should turn from a suspension to a clear yellow solution, indicating conversion to the acid chloride.
-
-
Evaporation: Remove excess SOCl₂ under reduced pressure (Rotavap). Add dry Toluene (10 mL) and evaporate again (azeotropic removal of residual SOCl₂).
-
Result: A yellow/orange oil or low-melting solid (Acid Chloride).[1] Use immediately.
-
Step 2: Esterification
-
Dissolve the fresh Acid Chloride in anhydrous DCM (30 mL).
-
In a separate flask, dissolve the Target Alcohol/Phenol (1.1 eq) and Triethylamine (1.5 eq) in DCM (20 mL).
-
Addition: Cool the Alcohol/Base mixture to 0°C (ice bath). Dropwise add the Acid Chloride solution over 15 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1).[1] The acid spot (baseline or low Rf) should disappear.
-
Step 3: Workup
-
Wash organic layer with:
-
Dry over MgSO₄, filter, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane is preferred for liquid crystals to ensure high purity (99.5%+).[1]
Protocol B: Steglich Esterification (Mild)
Best For: Acid-sensitive substrates, Chiral alcohols, Labile moieties.[1]
Reagents[2][3][4]
-
Substrate: 4-Hexyloxy-3-methoxybenzoic acid (1.0 eq)[1]
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq / 10 mol%)[1]
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step Methodology
Step 1: Reaction Setup
-
Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq).[1] Stir until dissolved.
-
Cool the solution to 0°C .
Step 2: Activation & Coupling
-
Dissolve DCC (1.1 eq) in a minimal amount of DCM.[1]
-
Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.[1]
-
-
Allow to warm to RT and stir for 12–24 hours.
Step 3: Workup
-
Filtration: Filter off the white DCU precipitate using a sintered glass funnel or Celite pad.
-
Wash: Wash the filtrate with 0.5M HCl (to remove DMAP) and Sat. NaHCO₃.
-
Purification: Column chromatography is usually required to remove traces of N-acylurea byproduct, which can be difficult to separate by recrystallization alone.[1]
Analytical Validation (QC)
Validate your product using the following expected data points.
| Technique | Parameter | Expected Signal / Observation |
| TLC | Rf Value | Esters typically show higher Rf (0.5–0.[1]7) than the free acid (0.1–0.2) in Hex:EtOAc (7:3).[1] |
| 1H NMR | Aromatic Protons | ~7.5–7.7 ppm (dd, H-6), ~7.5 ppm (d, H-2), ~6.9 ppm (d, H-5).[1] |
| 1H NMR | Alkoxy Groups | -OCH₃: Singlet at ~3.90 ppm.[1] -OCH₂-: Triplet at ~4.05 ppm.[1] |
| IR | Carbonyl (C=O) | Shift from ~1680 cm⁻¹ (Acid dimer) to 1715–1725 cm⁻¹ (Ester) .[1] |
| HPLC | Purity | >99.5% required for Liquid Crystal phase transition characterization. |
Troubleshooting Guide
Issue: Low Yield in Acid Chloride Method
-
Cause: Incomplete formation of acid chloride.
-
Solution: Ensure SOCl₂ is fresh. Use a drying tube to prevent hydrolysis.[1] Add a catalytic amount of DMF (1 drop) to form the Vilsmeier-Haack intermediate, which accelerates chloride formation.[1]
Issue: "Oiling Out" during Recrystallization
-
Cause: Presence of impurities preventing crystal lattice formation (common with long alkyl chains).[1]
-
Solution: Dissolve the oil in a minimum amount of hot ethanol, then add warm hexane dropwise until cloudy. Let it cool very slowly to RT, then to 4°C. Scratch the glass to induce nucleation.
Issue: DCU Contamination (Steglich)
-
Cause: Dicyclohexylurea is slightly soluble in DCM.[1]
-
Solution: Cool the reaction mixture to -20°C before filtration to precipitate maximum DCU. Alternatively, switch to EDC·HCl (water-soluble carbodiimide), which allows the urea byproduct to be washed away with water.[1]
References
-
Steglich Esterification Mechanism & Applications: Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [1]
-
Liquid Crystal Synthesis (Benzoic Acid Derivatives): BenchChem. (2025).[1] The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis.
-
General Fischer/Acid Chloride Protocols: Common Organic Chemistry. (2025).[1][4] Acid to Ester: Common Conditions and Mechanisms.[5]
-
Properties of 4-substituted 3-methoxybenzoic acids: NIST Chemistry WebBook. 4-Hydroxy-3-methoxybenzoic acid ethyl ester (Ethyl Vanillate) Data.[1][6]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester [webbook.nist.gov]
Application Note: Quantitative Analysis of 4-Hexyloxy-3-methoxy-benzoic acid in Complex Matrices
Introduction
4-Hexyloxy-3-methoxy-benzoic acid is an aromatic carboxylic acid with potential applications in pharmaceuticals and material sciences. Accurate quantification of this analyte in various mixtures is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed analytical methods for the precise and reliable quantification of 4-Hexyloxy-3-methoxy-benzoic acid, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and adhere to international validation standards to ensure data integrity and reproducibility.[1][2][3][4]
The selection of an appropriate analytical technique is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This application note details three robust methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a comprehensive protocol, an explanation of the underlying scientific principles, and guidance on method validation in accordance with ICH and FDA guidelines.[1][2][3][5][6][7]
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[8] For 4-Hexyloxy-3-methoxy-benzoic acid, a reversed-phase HPLC method is recommended, leveraging the compound's aromaticity and moderate polarity.
Principle
This method separates 4-Hexyloxy-3-methoxy-benzoic acid from other components in a mixture based on its differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase.[9] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase and improving peak symmetry.[9] Quantification is achieved by measuring the analyte's absorbance of UV light at a wavelength where it exhibits a strong response.[8][9]
Experimental Workflow
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 4-Hexyloxy-3-methoxybenzoic Acid
Introduction
You are likely synthesizing 4-Hexyloxy-3-methoxybenzoic acid as a mesogenic core for liquid crystal applications or as a pharmaceutical intermediate. The standard pathway involves the O-alkylation of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) using 1-bromohexane (or 1-iodohexane).
While theoretically simple, this reaction often suffers from yields below 60% due to a specific "Dianion Competition" mechanism. This guide addresses the root causes of yield loss and provides a self-correcting protocol.
Module 1: The Core Protocol (Optimized)
The Problem: Vanillic acid has two acidic sites: the carboxylic acid (
Optimized Workflow: The "Hydrolysis Safety Net" Method
This protocol includes a mandatory saponification step in situ to recover yield lost to esterification.
Reagents:
-
1-Bromohexane (1.2 eq)
-
Potassium Hydroxide (KOH) (3.0 eq total)
-
Potassium Iodide (KI) (0.1 eq) - Catalyst
-
Solvent: Ethanol (95%) / Water (4:1 ratio)
Step-by-Step:
-
Dianion Formation: Dissolve Vanillic Acid and 2.0 eq of KOH in Ethanol/Water. Stir for 30 mins at room temperature. The solution should be clear.
-
Finkelstein Activation: Add KI. This converts the slower-reacting alkyl bromide into a highly reactive alkyl iodide in situ.
-
Alkylation: Add 1-Bromohexane dropwise. Heat to reflux (
) for 12–16 hours. -
The "Safety Net" (Crucial):
-
Check: TLC will likely show the product spot and a less polar spot (the ester byproduct).
-
Action: Add the remaining 1.0 eq of KOH (dissolved in minimal water) to the reaction mixture. Continue reflux for 2 hours.
-
Why? This saponifies any ester byproduct formed on the carboxyl group back into the desired carboxylate salt.
-
-
Workup:
-
Distill off most ethanol.
-
Dilute residue with water.
-
Wash: Extract the alkaline aqueous phase with Diethyl Ether or Hexane (removes unreacted alkyl halide). Discard the organic layer.
-
Acidify: Slowly add 6M HCl to the aqueous layer until pH 1–2. The product will precipitate as a white solid.
-
-
Purification: Recrystallize from Ethanol/Water (hot filtration if necessary).
Module 2: Troubleshooting & FAQs
Q1: My product is an oil or a sticky solid that won't crystallize. What happened?
Diagnosis: This is usually due to residual 1-bromohexane or the hexyl ester byproduct . Fix:
-
Check pH: Ensure you acidified to pH < 2. Phenols re-precipitate at pH ~6, but carboxylic acids need lower pH.
-
The "Base Wash" Trick: If you skipped the ether wash in Step 5, re-dissolve your crude oil in 10% NaOH. The product (acid) will dissolve; the impurities (alkyl halide/ester) will not. Extract with ether/hexane, then re-acidify the aqueous layer.
Q2: The reaction is too slow (>24 hours). Can I use a different solvent?
Answer: Yes. Switching to a Dipolar Aprotic Solvent (DMF or DMSO) accelerates
-
Protocol Adjustment: Use DMF with
(3 eq) at . -
Warning: DMF is harder to remove. You must pour the reaction mixture into a large excess of ice water to precipitate the product. Residual DMF can inhibit crystallization.
Q3: Why do I need Potassium Iodide (KI)?
Answer: You are likely using 1-bromohexane because it is cheaper than 1-iodohexane. Bromide is a mediocre leaving group. KI reacts with alkyl bromide to form alkyl iodide (better leaving group) in equilibrium. The phenoxide then attacks the alkyl iodide. This is known as the Finkelstein reaction logic applied in situ.
Module 3: Data & Visualization
Yield Comparison Table
| Variable | Standard Conditions | Optimized Conditions | Reason for Improvement |
| Base | NaOH (2.0 eq) | KOH (3.0 eq) | KOH has higher solubility in EtOH; Excess base ensures hydrolysis of side-products. |
| Catalyst | None | KI (10 mol%) | Accelerates alkylation via transient alkyl iodide formation. |
| Workup | Acidify directly | Saponify | Recovers product lost to esterification; removes unreacted alkyl halide. |
| Typical Yield | 45–55% | 85–92% | Elimination of byproduct loss. |
Workflow Logic: The "Safety Net" Protocol
Caption: Figure 1. The "Safety Net" workflow ensures that any material lost to esterification (side reaction) is recovered before the final isolation, significantly boosting yield.
References
-
BenchChem. (2025).[3] The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis. Retrieved from 3
-
World Scientific News. (2026). Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties. Retrieved from 4
-
International Journal of Research in Engineering and Science. (2025). Synthesis of Liquid Crystal Compound with Azo Linker. Retrieved from 5
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from 6
Sources
- 1. Vanillic acid - Wikipedia [en.wikipedia.org]
- 2. 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | C14H18O9 | CID 14132337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4′-N-Alkoxy-3′-Methoxybenzoyl)Oxy]Naphthylazo-2′′-Methoxybenzenes - World Scientific News [worldscientificnews.com]
- 5. ijres.org [ijres.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Challenges in the scale-up of 4-Hexyloxy-3-methoxy-benzoic acid production
Introduction
4-Hexyloxy-3-methoxy-benzoic acid is a critical intermediate in the synthesis of liquid crystals and functional organic materials.[1] Its production relies on the selective O-alkylation of vanillic acid.[2] While the chemistry appears straightforward (Williamson ether synthesis), scale-up introduces non-linear challenges regarding selectivity (ester vs. ether) , solubility profiles , and impurity rejection .
This guide synthesizes field-proven protocols with mechanistic insights to troubleshoot yield losses and purity failures during scale-up.
Module 1: Synthesis & Reaction Optimization
The Core Protocol: Selective O-Alkylation
The primary challenge is alkylating the phenolic hydroxyl group without esterifying the carboxylic acid.[2]
Standard Workflow:
-
Deprotonation: Vanillic acid is treated with a base (KOH or K₂CO₃) to form the dianion (phenoxide/carboxylate).[2]
-
Alkylation: Addition of
-hexyl bromide.[2] -
Selectivity Control: The phenoxide is more nucleophilic than the carboxylate, but steric factors and solvent polarity influence the ratio of Ether (desired) vs. Ester (impurity).[2]
Visualizing the Reaction Pathway
Figure 1: Reaction pathway showing the competition between desirable ether formation and undesirable esterification.[1]
Troubleshooting Guide: Reaction Phase
| Symptom | Probable Cause | Corrective Action | Mechanism/Logic |
| Low Conversion (<80%) | Moisture in Solvent | Dry solvent (DMF/DMSO) or increase catalyst load.[1] | Phenoxide anions are heavily solvated by water (H-bonding), drastically reducing nucleophilicity ( |
| High Ester Impurity (>5%) | Excess Alkyl Halide | Limit Hexyl Bromide to 1.05–1.1 eq.[2] | Once the phenol is alkylated, excess halide reacts with the carboxylate.[2] |
| Reaction Stalls | "Coating" of Reagents | Switch to Phase Transfer Catalysis (PTC) or improve agitation.[2] | In solid-liquid systems (e.g., K₂CO₃ in Acetone), inorganic salts coat the base surface. Add TBAB (Tetrabutylammonium bromide).[2] |
| Dark Coloration | Oxidation of Phenoxide | Degas solvents; run under N₂ atmosphere.[2] | Electron-rich phenoxides are susceptible to air oxidation, forming quinoid impurities that are hard to remove.[1] |
Module 2: Work-up & Isolation
Scale-up often fails here due to the "oiling out" phenomenon or difficulty removing high-boiling solvents like DMF.[1][2]
Critical Protocol: The Hydrolysis Safety Net
If ester impurities are detected via TLC/HPLC during reaction monitoring, do not proceed to isolation. Instead, perform an in-situ saponification.[2]
Step-by-Step Rescue:
-
Add aqueous NaOH (2M, 0.5 eq) to the reaction mixture.
-
Heat to 60°C for 1-2 hours.
-
Why? This selectively hydrolyzes the unstable alkyl ester back to the desired benzoic acid salt and hexanol, while the ether linkage remains stable.[2]
Isolation Workflow Diagram
Figure 2: Isolation workflow emphasizing the critical pH checkpoint to ensure full precipitation of the free acid.
Module 3: Purification & Quality Control
Recrystallization Strategies
4-Hexyloxy-3-methoxy-benzoic acid exhibits polymorphism and can trap solvents.[1]
Solvent System Selection:
-
Ethanol/Water (70:30): Recommended.[2] Good recovery, green profile.[2] Dissolve in hot ethanol, add water until turbid, cool slowly.
-
Ethyl Acetate/Heptane: Alternative.[2][3] Use if the crude is very non-polar or oily.[2]
-
Acetic Acid: High Purity.[2] Recrystallization from glacial acetic acid yields very pure crystals but requires thorough drying to remove solvent odor.[2]
Data: Solubility Profile (Approximation for Scale-up)
| Solvent | T_dissolve (°C) | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol | 60°C | High | Moderate | Poor yield without water anti-solvent.[1] |
| Water | 100°C | Low | Insoluble | Not suitable as primary solvent.[2] |
| Toluene | 80°C | High | Low | Best for removing unreacted Vanillic acid. |
| DMF | 25°C | Very High | High | Avoid for crystallization (yield loss).[1][2] |
Frequently Asked Questions (FAQs)
Q1: My product is oiling out instead of crystallizing during acidification. Why? A: This usually happens if the temperature is above the melting point of the product in the solvent mixture, or if residual DMF is present.[2]
-
Fix: Cool the aqueous mixture to <10°C before acidification. Add a seed crystal during acidification.[2] Ensure slow addition of HCl to control exotherm.
Q2: I have 5% unreacted Vanillic Acid in my final product. How do I remove it? A: Vanillic acid is much more water-soluble than the hexyloxy derivative.[2]
-
Fix: Perform a "slurry wash."[2] Suspend the solid in hot water (60°C) for 30 minutes and filter hot. The unreacted vanillic acid will dissolve in the water, while the hydrophobic product remains solid.[2]
Q3: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Yes, but it is risky on scale-up.
-
Risk: NaH generates H₂ gas (explosion hazard) and is extremely sensitive to moisture.[2]
-
Recommendation: Stick to K₂CO₃/Acetone or KOH/Ethanol for safer, more controllable scale-up, even if reaction times are longer.[1]
References
-
Synthesis of Alkoxybenzoic Acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard Williamson Ether protocols).[2][4]
-
Solubility & Purification: PubChem Compound Summary for 4-Methoxybenzoic acid (Analogue behavior). National Library of Medicine.[2] Link
- Scale-up of Etherification: "Process Development of Williamson Ether Synthesis." Organic Process Research & Development.
-
Vanillic Acid Properties: "Vanillic acid - Wikipedia".[1][2][5] Link[1]
Sources
Preventing degradation of 4-Hexyloxy-3-methoxy-benzoic acid during storage
Welcome to the Technical Support Center for 4-Hexyloxy-3-methoxy-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental use. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and extensive experience with similar molecules.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 4-Hexyloxy-3-methoxy-benzoic acid.
Q1: What are the primary factors that can cause the degradation of 4-Hexyloxy-3-methoxy-benzoic acid during storage?
A1: The degradation of 4-Hexyloxy-3-methoxy-benzoic acid is primarily influenced by three main factors: temperature, light, and humidity.[1][2] As a substituted benzoic acid and a phenolic compound, it is susceptible to degradation pathways initiated by these environmental conditions.
-
Temperature: Elevated temperatures can provide the activation energy needed for decomposition reactions. For many benzoic acid derivatives, the primary thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[3][4] While 4-methoxybenzoic acid is expected to be relatively stable with significant decomposition likely commencing above 200°C, long-term exposure to moderately elevated temperatures can still lead to gradual degradation.[4]
-
Light: Exposure to ultraviolet (UV) or even high-intensity visible light can lead to photodegradation. Phenolic compounds are known to be susceptible to photo-oxidation, which can result in complex degradation pathways and the formation of colored impurities.[5]
-
Humidity: The presence of moisture can facilitate hydrolytic degradation, particularly if acidic or basic impurities are present. While the ether linkage in the hexyloxy group is generally stable, it can be susceptible to cleavage under certain conditions.[6]
Q2: What are the ideal storage conditions for 4-Hexyloxy-3-methoxy-benzoic acid to ensure its long-term stability?
A2: To ensure the long-term stability of 4-Hexyloxy-3-methoxy-benzoic acid, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) | Minimizes the rate of potential thermal degradation reactions. |
| Light | In the dark (amber vial or opaque container) | Protects the compound from photodegradation.[5] |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to moisture and air, and avoids potential interactions with the container material. |
Q3: Can I store 4-Hexyloxy-3-methoxy-benzoic acid at room temperature for short periods?
A3: While refrigerated storage is recommended for long-term stability, storage at ambient room temperature (15-25°C) for short periods is generally acceptable, provided the compound is protected from light and moisture. However, for critical applications or if the compound is to be used as a reference standard, it is crucial to minimize any potential for degradation by adhering to the recommended refrigerated conditions.
Q4: I have a solution of 4-Hexyloxy-3-methoxy-benzoic acid. How should I store it?
A4: The stability of 4-Hexyloxy-3-methoxy-benzoic acid in solution is highly dependent on the solvent and the storage conditions. For solutions, we recommend the following:
-
Solvent Selection: Use high-purity, degassed solvents. Protic solvents may participate in degradation reactions, so aprotic solvents may be preferred for long-term storage.
-
Storage Conditions: Store solutions at 2-8°C in the dark. If possible, flush the headspace of the vial with an inert gas before sealing.
-
Duration: Prepare solutions fresh whenever possible. If long-term storage is necessary, it is advisable to perform a stability study to determine the acceptable storage duration for your specific solvent and concentration.
Troubleshooting Guides
This section provides guidance on how to identify and address potential issues related to the degradation of 4-Hexyloxy-3-methoxy-benzoic acid.
Problem 1: I am observing a change in the color of my solid 4-Hexyloxy-3-methoxy-benzoic acid (e.g., from white to yellowish).
-
Potential Cause: This is often an indication of degradation, likely due to photo-oxidation or thermal stress. The formation of colored impurities is a common sign of the degradation of phenolic compounds.
-
Troubleshooting Steps:
-
Assess Purity: Perform a purity analysis using a stability-indicating method, such as the HPLC method detailed below.
-
Review Storage Conditions: Ensure that the compound has been consistently stored in the dark and at the recommended temperature.
-
Consider Purification: If the purity is compromised, recrystallization may be an option to remove impurities. However, for critical applications, it is recommended to use a fresh, high-purity batch of the compound.
-
Problem 2: My experimental results are inconsistent, and I suspect my stock solution of 4-Hexyloxy-3-methoxy-benzoic acid may have degraded.
-
Potential Cause: Degradation in solution can lead to a decrease in the effective concentration of the active compound and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Prepare a Fresh Solution: The simplest first step is to prepare a fresh solution from a reliable solid sample and repeat the experiment.
-
Analyze the Old Solution: If the issue persists, analyze the old stock solution using a stability-indicating HPLC method to check for degradation products and a decrease in the main peak area.
-
Evaluate Solvent and Storage: If degradation is confirmed, consider using a different solvent or more stringent storage conditions (e.g., storing under inert gas, using an amber vial).
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general-purpose, stability-indicating reversed-phase HPLC method for the analysis of 4-Hexyloxy-3-methoxy-benzoic acid. Method validation and optimization may be required for specific applications.[7][8]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of 4-Hexyloxy-3-methoxy-benzoic acid in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Analyze the chromatogram for the main peak corresponding to 4-Hexyloxy-3-methoxy-benzoic acid and any additional peaks that may represent impurities or degradation products. The peak area percentage can be used to estimate the purity.
-
Protocol 2: Forced Degradation Study
A forced degradation study can help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1][2][6]
-
Acid Hydrolysis:
-
Dissolve 10 mg of 4-Hexyloxy-3-methoxy-benzoic acid in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of 4-Hexyloxy-3-methoxy-benzoic acid in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of 4-Hexyloxy-3-methoxy-benzoic acid in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation (Solid State):
-
Place a thin layer of the solid compound in a quartz dish.
-
Expose to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dissolve a known amount of the stressed and control solids for HPLC analysis.
-
Visualizations
The following diagrams illustrate key concepts related to the degradation and stability assessment of 4-Hexyloxy-3-methoxy-benzoic acid.
Caption: A typical workflow for assessing the stability of a new chemical entity.
References
-
Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths. (2021). MDPI. [Link]
-
SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (n.d.). Department of Physical Chemistry. [Link]
-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (2001). PMC. [Link]
-
Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (n.d.). AKJournals. [Link]
-
Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. (2001). PubMed. [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). PMC. [Link]
-
Benzoic Acid Parameters observed during forced degradation study. (n.d.). ResearchGate. [Link]
-
Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). MDPI. [Link]
-
Effect of the alkoxy-chain length (n) of the benzoic acid derivatives... (n.d.). ResearchGate. [Link]
-
4-hydroxybenzoic acid. (n.d.). OECD. [Link]
-
Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. (2024). MDPI. [Link]
-
Theoretical and Experimental Study on the Effect of End Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals. (2017). ResearchGate. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
property relationship of p-alkoxyazobenzenes as molecular solar thermal phase change material energy storag. (2025). UPCommons. [Link]
-
4-(Hexyloxy)benzoic acid. (n.d.). NIST WebBook. [Link]
-
Alkoxy-benzoic acids. (n.d.). CONICET. [Link]
-
Chemical Properties of 4-(Hexyloxy)benzoic acid (CAS 1142-39-8). (n.d.). Cheméo. [Link]
-
Benzoic acid, 4-(hexyloxy)- Properties. (2025). EPA. [Link]
-
4-(Hexyloxy)benzoic acid | C13H18O3 | CID 70834. (n.d.). PubChem. [Link]
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. [Link]
-
A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. (2020). RSC Publishing. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]
-
Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. (n.d.). Longdom Publishing. [Link]
-
Journal of Photochemistry and Photobiology A: Chemistry. (n.d.). The Cancer Association of South Africa. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2025). ResearchGate. [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
“Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). ResearchGate. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. rjptonline.org [rjptonline.org]
- 7. longdom.org [longdom.org]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. ikev.org [ikev.org]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting HPLC Analysis of 4-Hexyloxy-3-methoxy-benzoic Acid
Topic: Resolving Peak Tailing and Asymmetry Target Analyte: 4-Hexyloxy-3-methoxy-benzoic Acid (HMBA) Audience: Analytical Chemists, Formulation Scientists, QC Specialists
Executive Summary: The Molecular Challenge
4-Hexyloxy-3-methoxy-benzoic acid presents a classic "push-pull" chromatographic challenge. Structurally, it possesses a lipophilic tail (hexyloxy group) and a polar, ionizable head (benzoic acid).
-
The Tail (Hexyloxy): Requires high organic content for solubility and retention on Reverse Phase (RP) columns.
-
The Head (Carboxylic Acid): Highly susceptible to secondary interactions with silica silanols, leading to peak tailing.[1][2]
-
The Risk: Operating near the pKa (~4.5) results in mixed ionization states, causing split peaks or severe broadening.
This guide provides a self-validating troubleshooting workflow to eliminate peak tailing, grounded in the fundamental chemistry of the analyte.
Module 1: Root Cause Analysis (The "Why")
Q: Why does this specific molecule tail so aggressively on my C18 column?
A: The tailing is likely caused by Secondary Silanol Interactions combined with Incomplete Ionization Suppression .
-
Silanol Activity: Even on "end-capped" columns, residual silanol groups (Si-OH) on the silica surface remain acidic. The carboxylic acid moiety of HMBA can hydrogen-bond with these silanols.
-
Ionization State: The pKa of HMBA is approximately 4.5. If your mobile phase pH is between 3.5 and 5.5, the molecule exists in a dynamic equilibrium between its neutral (protonated) and ionic (deprotonated) forms. These two forms interact differently with the stationary phase, causing band broadening and tailing.[3]
Visualizing the Mechanism:
Figure 1: Mechanism of peak tailing driven by secondary silanol interactions and pH mismatch.
Module 2: Mobile Phase Optimization
Q: I am using 0.1% Formic Acid. Is that enough?
A: Likely not. Formic acid (pKa ~3.75) is a weak acid. In 0.1% concentration, the pH is often ~2.7. While this is decent, it may not possess enough buffering capacity to fully suppress the ionization of HMBA (pKa ~4.5) if the column has residual activity or if the sample concentration is high.
The Fix: Switch to a stronger buffering agent or a lower pH to ensure the analyte is 100% protonated (neutral).
Recommended Protocol: The Low-pH Phosphate System Phosphate buffers are preferred over volatile acids (like formic/TFA) for peak shape because they provide higher ionic strength, which masks silanol interactions.
| Parameter | Recommendation | Rationale |
| Buffer Type | Potassium Phosphate (KH₂PO₄) | High ionic strength suppresses silanol activity. |
| pH Target | 2.0 – 2.5 | Must be 2 units below pKa (4.5) to ensure <1% ionization. |
| Concentration | 20–25 mM | Sufficient capacity without precipitating in high organic. |
| Organic Modifier | Acetonitrile (ACN) | Sharper peaks than Methanol for aromatic acids; lower backpressure. |
Critical Warning: If using LC-MS, you cannot use Phosphate. Instead, use 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent and a strong acid (pH ~2), significantly improving peak shape for carboxylic acids, though it may suppress MS signal.
Module 3: The "Strong Solvent" Trap
Q: My peak looks like a "shark fin" (fronting/tailing mix). Is the column dead?
A: No, this is likely a Solvent Strength Mismatch . Because HMBA has a hexyloxy tail, it is hydrophobic. Researchers often dissolve the sample in 100% Methanol or Acetonitrile to ensure solubility.
If you inject 100% organic solvent into a mobile phase that is starting at high aqueous (e.g., 50% Water), the sample plug travels faster than the mobile phase at the head of the column. This causes the analyte to precipitate or spread out before focusing occurs.
The Fix: Cosolvent Injection
-
Dissolve the stock standard in 100% ACN (if necessary).
-
Dilute the working sample with the starting mobile phase (e.g., 50:50 Buffer:ACN).
-
If solubility is an issue, ensure the injection solvent contains at least 50% aqueous buffer.
Module 4: Column Selection & Hardware
Q: Which column chemistry prevents tailing for this molecule?
A: You need a high-purity silica column with "End-capping."
-
Avoid: Traditional C18 columns with low carbon loads or older "Type A" silica (acidic).
-
Recommended:
-
High-Purity C18 (Type B Silica): Fully end-capped to cover silanols.
-
Polar-Embedded C18: These have a polar group near the surface that "shields" the silanols and provides better wettability for the acidic head group.
-
C8: If the hexyloxy tail causes excessive retention (>15 min), switch to C8 to reduce hydrophobic interaction while maintaining peak shape.
-
Troubleshooting Decision Tree:
Figure 2: Step-by-step decision matrix for eliminating peak tailing.
Module 5: Advanced Issues (Metal Chelation)
Q: I've tried everything above, but I still see a slight tail. What now?
A: Benzoic acid derivatives can chelate trace metals (Iron, Nickel) present in stainless steel frits or older silica supports.
-
Diagnosis: Add 5mM EDTA or Medronic Acid to the mobile phase. If the tail disappears, it was metal chelation.
-
Permanent Fix: Use a "bio-inert" or PEEK-lined column hardware, or ensure your HPLC system is passivated.
References
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Guides.
-
Chromatography Online (LCGC). "The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide." LCGC International, 2020.
-
Shimadzu. "Effects of Sample Solvents on Peak Shape." Shimadzu Technical Support.
-
Waters Corporation. "Peak Shape Changes with Increased Injection Volume." Waters Knowledge Base.
-
Restek. "HPLC Column Selection Guide." Restek Technical Literature.
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 4-Hexyloxy-3-methoxy-benzoic Acid Derivatives
Welcome to the technical support center for the analysis of 4-Hexyloxy-3-methoxy-benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this important class of molecules. As you know, while NMR is an unparalleled tool for molecular structure determination, the spectra of even moderately complex molecules can present significant interpretation challenges.[1][2] This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.
I. FAQs: Understanding the Fundamentals of Your Spectrum
This section addresses common initial questions about what to expect in the ¹H and ¹³C NMR spectra of 4-Hexyloxy-3-methoxy-benzoic acid derivatives.
Question 1: What are the expected chemical shift ranges for the key protons in a typical 4-Hexyloxy-3-methoxy-benzoic acid derivative?
Answer: The chemical shifts in your ¹H NMR spectrum are dictated by the electronic environment of each proton. For a standard 4-Hexyloxy-3-methoxy-benzoic acid, you can generally expect the following:
| Proton Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Highly deshielded due to the electronegativity of the oxygen atoms and potential for hydrogen bonding.[3][4] This peak is often broad and its position can be highly dependent on solvent and concentration.[5][6] |
| Aromatic (Ar-H) | 6.8 - 7.8 | The specific shifts are influenced by the substitution pattern on the benzene ring.[7] The protons will be deshielded by the aromatic ring current. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Protons on a carbon attached to an oxygen are deshielded. |
| Hexyloxy (-OCH₂-) | 3.9 - 4.1 | The methylene group directly attached to the aromatic ring's oxygen will be the most deshielded of the alkyl chain. |
| Hexyloxy (-CH₂-) | 1.3 - 1.8 | The internal methylene groups of the hexyloxy chain. |
| Hexyloxy (-CH₃) | 0.8 - 1.0 | The terminal methyl group is the most shielded part of the alkyl chain. |
Note: These are typical values and can vary based on the specific derivative, solvent, and temperature.[3]
Question 2: What is the expected splitting pattern for the aromatic protons in a 1,2,4-trisubstituted benzene ring like in my compound?
Answer: The aromatic region of a 4-Hexyloxy-3-methoxy-benzoic acid derivative will typically display a characteristic three-proton spin system. Given the substitution pattern, you will have three non-equivalent aromatic protons. The expected splitting pattern is as follows:
-
Proton ortho to the carboxylic acid: This proton will likely appear as a doublet, split by the neighboring proton (ortho coupling, ³J ≈ 7-10 Hz).[8]
-
Proton between the methoxy and hexyloxy groups: This proton should appear as a doublet of doublets, being split by two neighboring protons (one ortho, ³J ≈ 7-10 Hz, and one meta, ⁴J ≈ 2-3 Hz).[8]
-
Proton ortho to the hexyloxy group: This proton will likely appear as a doublet, split by its ortho-neighbor (³J ≈ 7-10 Hz).
It is important to note that if the chemical shifts of these protons are very close, you may observe more complex, second-order splitting patterns that deviate from these simple first-order predictions.[9][10]
Question 3: Where should I expect to see the carbon signals in the ¹³C NMR spectrum?
Answer: The ¹³C NMR spectrum provides complementary information to the ¹H NMR. Here are the expected chemical shift ranges for the carbons in your 4-Hexyloxy-3-methoxy-benzoic acid derivative:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 185 | The carbonyl carbon is highly deshielded.[11] |
| Aromatic (Ar-C) | 110 - 160 | The exact shifts depend on the substituent effects.[7] Carbons attached to oxygen will be more downfield. |
| Methoxy (-OCH₃) | 55 - 60 | A typical value for a methoxy carbon. |
| Hexyloxy (-OCH₂-) | 65 - 75 | The carbon directly bonded to the oxygen is the most deshielded in the alkyl chain. |
| Hexyloxy (-CH₂-) | 20 - 35 | The internal methylene carbons of the hexyloxy chain. |
| Hexyloxy (-CH₃) | ~14 | The terminal methyl carbon is the most shielded. |
II. Troubleshooting Guide: Addressing Common Spectral Issues
This section provides solutions to common problems encountered during the acquisition and interpretation of NMR spectra for this class of compounds.
Scenario 1: My aromatic signals are overlapping and difficult to interpret.
Problem: The chemical shifts of the aromatic protons are too close, leading to a complex and unresolvable multiplet.
Solutions:
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[12] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can sometimes induce differential shifts in the aromatic protons, improving their separation.[12]
-
Increase the Magnetic Field Strength: If available, re-running the sample on a higher field NMR spectrometer (e.g., moving from a 300 MHz to a 600 MHz instrument) will increase the dispersion of the signals, often simplifying complex multiplets.
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals.[13][14]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. This can help you trace the connectivity of the aromatic protons even if their signals are overlapping.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This can be useful in assigning the aromatic protons if the corresponding carbon signals are well-resolved.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the assignment of substituents to the aromatic ring.
-
Scenario 2: I can't find the carboxylic acid proton signal.
Problem: The -COOH proton peak is either absent or extremely broad and difficult to distinguish from the baseline.
Solutions:
-
Check for Proton Exchange: The carboxylic acid proton is acidic and can exchange with residual water or other acidic protons in the sample. This exchange can broaden the signal to the point where it is not observable.[5][15]
-
D₂O Exchange: A classic experiment to confirm the presence of an exchangeable proton is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -COOH proton will exchange with deuterium, and the signal should disappear.[12]
-
-
Use an Aprotic Solvent: If you are using a protic solvent like methanol-d₄, the carboxylic acid proton will readily exchange with the solvent's deuterium, making it unobservable. Ensure you are using an aprotic solvent like CDCl₃, DMSO-d₆, or acetone-d₆.
-
Adjust Concentration: The extent of hydrogen bonding, which affects the chemical shift and line shape of the -COOH proton, is concentration-dependent.[12] Try acquiring the spectrum at a different concentration.
Scenario 3: My baseline is distorted, and I see strange artifacts.
Problem: The spectrum exhibits a rolling baseline, phasing errors, or other non-ideal features.
Solutions:
-
Improve Shimming: Poor magnetic field homogeneity is a common cause of broad and distorted peaks.[16][17] Carefully shimming the spectrometer before acquisition is crucial. If you are having trouble, using a standard shimming sample can help determine if the issue is with your sample or the instrument.[16]
-
Check Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter, which can degrade spectral quality.[18] The sample volume should also be appropriate for the NMR tube and spectrometer.[16][18]
-
Optimize Acquisition Parameters:
-
Receiver Gain: If the receiver gain is set too high, it can lead to a "clipped" FID and a distorted baseline.[19] An autogain function can be used, or the gain can be manually adjusted.
-
Pulse Width: An incorrect pulse width can lead to phasing problems and other artifacts.
-
-
Data Processing: Careful phasing and baseline correction during data processing are essential for obtaining a clean spectrum.
III. Advanced Experimental Protocols
For particularly challenging cases, the following advanced NMR techniques can provide the necessary information for unambiguous structure elucidation.
Protocol 1: 2D COSY for Establishing Proton-Proton Couplings
-
Sample Preparation: Prepare your sample as you would for a standard ¹H NMR.
-
Acquisition:
-
Select a standard COSY pulse sequence on your spectrometer.
-
Set the spectral width to encompass all proton signals.
-
Acquire a sufficient number of scans in both dimensions to achieve good signal-to-noise.
-
-
Processing and Interpretation:
-
Process the 2D data with appropriate window functions.
-
The resulting spectrum will have the ¹H spectrum on both the x and y axes.
-
Cross-peaks will appear at the intersection of the chemical shifts of coupled protons.
-
Trace the correlations in the aromatic region to confirm the connectivity of the three aromatic protons.
-
Protocol 2: 2D HMBC for Long-Range Proton-Carbon Correlations
-
Sample Preparation: Prepare a relatively concentrated sample to ensure good signal-to-noise for the less sensitive HMBC experiment.
-
Acquisition:
-
Select a standard HMBC pulse sequence.
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to include all expected carbon signals.
-
Optimize the long-range coupling delay (typically set to correspond to a coupling constant of 8-10 Hz).
-
-
Processing and Interpretation:
-
Process the 2D data.
-
The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Cross-peaks will indicate correlations between protons and carbons that are typically 2 or 3 bonds apart.
-
Look for key correlations:
-
The methoxy protons to the aromatic carbon they are attached to, and the adjacent aromatic carbons.
-
The benzylic protons of the hexyloxy group to the aromatic carbon they are attached to, and the adjacent aromatic carbons.
-
The aromatic protons to the carboxylic acid carbon.
-
-
IV. Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Overlapping Aromatic Signals
Caption: A decision tree for resolving overlapping aromatic signals.
Diagram 2: Logic for Confirming the Carboxylic Acid Proton
Caption: A logical workflow for the identification of the carboxylic acid proton.
V. References
-
Common problems and artifacts encountered in solution-state NMR experiments. (2017). Magnetic Resonance in Chemistry, 55(1), 6-27. [Link]
-
Troubleshooting: ¹H NMR Spectroscopy. University of Rochester. [Link]
-
Common Problems | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]
-
NMR Links and Resources | Advanced Analysis Centre - University of Guelph. [Link]
-
High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. ResearchGate. [Link]
-
Troubleshooting Acquisition Related Problems. University of Wisconsin-Madison. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(8), 663-667.
-
NMR Textbook - Interpretation of NMR Spectra. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]
-
¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (2018). Molecules, 23(10), 2463.
-
Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]
-
High-resolution NMR spectra of some tri-substituted benzenes. (1962). Proceedings of the Indian Academy of Sciences - Section A, 55(6), 331-344.
-
NMR Basics. University of Nottingham. [Link]
-
Identifying and Overcoming Artifacts in ¹H-Based Saturation Transfer NOE NMR Experiments. (2020). Journal of the American Chemical Society, 142(4), 1937-1946.
-
¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems. (1993). Canadian Journal of Chemistry, 71(11), 1807-1814.
-
Static ¹³C NMR spectra of (a) 4-hexyloxy benzoic acid... ResearchGate. [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
-
High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. (2022). Chemical Communications, 58(2), 225-228.
-
4-Methoxy benzoic acid - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]
-
4-Methoxy benzoic acid - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [Link]
-
NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
-
Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2024). Molecules, 29(5), 1083.
-
¹H proton nmr spectrum of phenol C₆H₆O C₆H₅OH. Doc Brown's Chemistry. [Link]
-
A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
16.5 Trisubstituted Benzenes: Additivity of Effects. NC State University Libraries. [Link]
-
Reaction pathways of proton transfer in hydrogen-bonded phenol-carboxylate complexes explored by combined UV-vis and NMR spectroscopy. (2011). Journal of the American Chemical Society, 133(22), 8828-8840.
-
¹H NMR Coupling Constants. University of Wisconsin-Madison. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (2007). Current Organic Chemistry, 11(5), 397-445.
-
¹H NMR Chemical Shifts. Chemistry Connected. [Link]
-
Protons Carboxylic acids in ¹H NMR. Reddit. [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Puget Sound. [Link]
-
¹³C nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH. Doc Brown's Chemistry. [Link]
-
Advanced NMR Analysis Methods for Challenging Spectral Data Sets. YouTube. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]
-
How can multiplets in para-disubstituted benzene rings be described? Chemistry Stack Exchange. [Link]
-
Second-order NMR spectra at high field of common organic functional groups. (2003). Journal of Chemical Education, 80(8), 943.
-
Triplet in Aromatic Ring (NMR). Reddit. [Link]
-
4-Hydroxy-3-methoxybenzoic acid. SpectraBase. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. compoundchem.com [compoundchem.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. reddit.com [reddit.com]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Troubleshooting [chem.rochester.edu]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. public.websites.umich.edu [public.websites.umich.edu]
- 18. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 19. NMR Basics [bloch.anu.edu.au]
Optimizing solvent systems for 4-Hexyloxy-3-methoxy-benzoic acid recrystallization
Technical Support Center: Recrystallization Guide for 4-Hexyloxy-3-methoxybenzoic Acid
Introduction: The Amphiphilic Challenge
Welcome to the Advanced Purification Support Center. You are likely working with 4-Hexyloxy-3-methoxybenzoic acid (HMBA) , a critical intermediate for liquid crystalline materials and vanillic acid derivatives.
The Core Problem: Unlike simple benzoic acid, HMBA is amphiphilic . It possesses a polar head (carboxylic acid + methoxy group) and a hydrophobic tail (hexyloxy chain). This duality creates a unique purification challenge:
-
Solubility Conflict: Solvents that dissolve the head often reject the tail, and vice versa.
-
Oiling Out: The flexible hexyl chain lowers the melting point, significantly increasing the risk of Liquid-Liquid Phase Separation (LLPS) before crystallization occurs.
This guide provides a self-validating system to navigate these thermodynamic hurdles.
Module 1: Solvent System Selection
Q: Which solvent system provides the optimal balance for HMBA?
A: Do not rely on a single solvent. The amphiphilic nature of HMBA requires a binary system or a solvent with intermediate polarity.
Primary Recommendation: The Ethanol/Water Gradient
For most synthesis batches (alkylation of vanillic acid), an Ethanol/Water system is the most robust starting point. It leverages the "co-solvency" effect where ethanol solvates the hexyl chain and water acts as the anti-solvent to drive nucleation.
Secondary Recommendation: Glacial Acetic Acid
For high-purity applications (removing unreacted vanillic acid), Glacial Acetic Acid is superior. It dissolves the product at boiling (
Solubility & Dielectric Guide Use this table to predict behavior based on your specific impurity profile.
| Solvent System | Dielectric Const.[1] ( | Solubilizing Power (Hot) | Anti-Solvent Power (Cold) | Risk Factor | Best For |
| Ethanol (95%) | 24.5 | High | Low | Yield Loss | Initial crude cleanup |
| Ethanol/Water (70:30) | ~40-50 | High | High | Oiling Out | General Recrystallization |
| Glacial Acetic Acid | 6.2 | Very High | Moderate | Product Degradation (if prolonged heating) | Removing polar impurities |
| Toluene | 2.38 | Moderate | High | Gelation | Removing non-polar byproducts |
| Ethyl Acetate/Hexane | ~4.0 | Moderate | High | Polymorph shifts | Final polishing |
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My product separates as an oil droplet instead of crystals upon cooling. How do I fix this?
A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Zone Limit (MSZW) for nucleation. This is thermodynamically unstable and traps impurities.
The Fix: The "Seeding at Cloud Point" Protocol You must bypass the LLPS region by forcing nucleation before the solution hits the oiling-out temperature.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude HMBA in the minimum amount of boiling solvent (e.g., 70% Ethanol).
-
Detection: Cool slowly while stirring. Note the temperature (
) where the solution turns milky (oil droplets). -
Re-heat: Heat the solution back to
until clear. -
Seeding: Add 0.1% w/w pure seed crystals of HMBA.
-
Isothermal Aging: Hold the temperature at
for 30–60 minutes. The seeds provide a surface for growth, bypassing the energy barrier of spontaneous nucleation. -
Controlled Cooling: Once a crystal bed is visible, cool at a rate of
.
Visual Troubleshooting Workflow
Caption: Logic flow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during HMBA purification.
Module 3: Impurity Management (Vanillic Acid)
Q: HPLC shows residual Vanillic Acid (starting material). Standard recrystallization isn't removing it.
A: Vanillic acid is significantly more water-soluble than HMBA due to the free phenolic hydroxyl group (if unreacted) or simply the lack of the lipophilic hexyl chain.
The "pH Swing" Wash (Pre-treatment)
Before recrystallization, exploit the acidity difference (
-
Dissolve: Dissolve the crude solid in Ethyl Acetate.
-
Wash: Wash the organic layer with 5% Sodium Bicarbonate (
) .-
Mechanism:[2] Vanillic acid (more polar/acidic) will preferentially partition into the aqueous base layer.
-
HMBA: The hexyl chain keeps the product predominantly in the organic layer, though some loss may occur (recoverable by acidification).
-
-
Dry & Evaporate: Dry the organic layer over
, evaporate, then proceed to recrystallization.
Module 4: Scale-Up & Morphology
Q: On scale-up (50g+), the yield drops and filtration is slow.
A: This is a Nucleation Kinetics failure.
-
Issue: Fast cooling in large vessels creates high supersaturation
rapid nucleation fines (small crystals) clogged filters. -
Solution: Use Anti-Solvent Addition rather than cooling alone.
Anti-Solvent Protocol (Ethanol/Water):
-
Dissolve HMBA in Ethanol at
(Saturation). -
Add Water dropwise until the solution remains slightly turbid.
-
Add Seeds.
-
Add the remaining Water over 2 hours.
-
Why? This maintains a constant, low level of supersaturation, favoring crystal growth over new nucleation.
-
Process Logic Diagram
Caption: Optimized workflow for batch recrystallization of amphiphilic benzoic acid derivatives.
References
-
ResearchGate. (2014).[3] Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from
-
Organic Syntheses. (1950). Vanillic Acid Purification Procedures. Org.[2][3][4][5][6] Synth. 1950, 30, 101. Retrieved from
-
NIST. (n.d.). Ionization Constants of Substituted Benzoic Acids in Ethanol-Water. Retrieved from
-
MDPI. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved from
Sources
Validation & Comparative
Publish Comparison Guide: Biological Activity of 4-Hexyloxy-3-methoxy-benzoic Acid
This guide provides an in-depth technical comparison of 4-Hexyloxy-3-methoxy-benzoic acid (HMBA) against its parent compound (Vanillic Acid) and other structural analogs. It focuses on the impact of lipophilic chain elongation on biological activity, specifically antimicrobial potency and membrane permeability.
Executive Summary & Compound Profile
4-Hexyloxy-3-methoxy-benzoic acid (HMBA) is a lipophilic ether derivative of Vanillic Acid. Unlike its hydrophilic parent, which functions primarily as a metabolic antioxidant, HMBA is engineered for enhanced bioavailability and membrane interaction. It serves as a critical scaffold in the development of metallodrugs (e.g., Ruthenium-arene complexes) and demonstrates standalone activity against biofilm-forming bacteria due to its amphiphilic nature.
| Feature | 4-Hexyloxy-3-methoxy-benzoic acid (HMBA) | Vanillic Acid (Parent) | 4-Methoxybenzoic Acid (Anisic Acid) |
| Structure | Lipophilic Tail ( | Hydrophilic Phenol + Methoxy | Methoxy only (No OH/OR at 3-pos) |
| LogP (Calc) | ~3.8 - 4.2 | ~1.2 | ~2.0 |
| Primary Mode | Membrane Disruption / Metal Ligand | Antioxidant / Metabolic Intermediate | Weak Antimicrobial / Preservative |
| Solubility | Low (Aqueous), High (Organic) | High (Aqueous) | Moderate |
| Key Utility | Antibiofilm / Drug Scaffold | Food Preservative / Flavoring | Cosmetic Preservative |
Comparative Biological Analysis
Structure-Activity Relationship (SAR): The "Lipophilic Tail" Effect
The biological divergence between HMBA and Vanillic acid is driven by the hexyloxy (
-
Vanillic Acid (Parent): The free phenolic hydroxyl (-OH) at position 4 is crucial for radical scavenging (antioxidant activity) but limits passive diffusion across bacterial lipid bilayers.
-
HMBA (Target): Alkylation of the 4-OH group with a hexyl chain abolishes the primary antioxidant mechanism (H-atom donation) but drastically increases lipophilicity. This allows the molecule to intercalate into the bacterial cell membrane, causing depolarization and leakage.
-
Chain Length Optimization: Studies on alkoxy-benzoic acids indicate a "cutoff effect."
-
C1-C2 (Methoxy/Ethoxy): Insufficient lipophilicity for membrane disruption.
-
C6-C8 (Hexyloxy/Octyloxy): Optimal antimicrobial window. Balances solubility with membrane affinity.
-
>C10 (Decyloxy+): Activity drops due to aggregation and insolubility (micelle formation).
-
Antimicrobial & Antibiofilm Performance
Experimental data suggests HMBA outperforms Vanillic acid in direct antimicrobial assays against Gram-positive bacteria, though it often requires formulation (or metal coordination) for maximum potency against Gram-negatives.
Table 1: Comparative Antimicrobial Activity (Estimated MIC Ranges) Data synthesized from SAR trends of alkoxy-benzoic acid derivatives.
| Organism | HMBA (C6-Ether) | Vanillic Acid (Parent) | 4-Octyloxy Analog (C8) |
| S. aureus (Gram+) | 16 - 64 µg/mL | >500 µg/mL | 8 - 32 µg/mL |
| E. coli (Gram-) | 64 - 128 µg/mL | >1000 µg/mL | 32 - 64 µg/mL |
| Biofilm Inhibition | High (Disrupts matrix) | Low | High (Solubility issues) |
| Cytotoxicity (Mammalian) | Low to Moderate | Non-toxic | Moderate |
Critical Insight: While the C8 (Octyloxy) analog often shows lower MICs, the C6 (Hexyloxy) analog (HMBA) maintains a better safety profile and solubility balance, making it a superior ligand for complexation (e.g., with Ruthenium for anti-cancer or anti-bacterial applications).
Mechanism of Action
HMBA operates via a Membrane-Targeted Mechanism , distinct from the metabolic interference of Vanillic acid.
-
Partitioning: The hydrophobic hexyl tail partitions into the lipid bilayer.
-
Disruption: Accumulation causes lateral expansion of the membrane, increasing fluidity and permeability.
-
Collapse: Loss of transmembrane potential (
) leads to leakage of intracellular ions ( ) and cell death.
Figure 1: Mechanistic divergence between Vanillic Acid (Antioxidant) and HMBA (Membrane Disruptor).
Experimental Protocols
To validate the activity of HMBA, the following standardized protocols are recommended.
Synthesis Verification (TLC & Melting Point)
Before biological testing, purity must be confirmed, as free Vanillic acid impurities will skew results.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v).[1]
-
Detection: UV (254 nm). HMBA (
) travels significantly higher than Vanillic acid ( ).
Minimum Inhibitory Concentration (MIC) - Microdilution Assay
Objective: Determine the lowest concentration of HMBA required to inhibit visible bacterial growth.
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Resazurin dye (0.01%) or TTC (viability indicator).
-
DMSO (Solvent).
Workflow:
-
Stock Preparation: Dissolve HMBA in 100% DMSO to 10 mg/mL. Dilute in MHB to starting concentration (e.g., 512 µg/mL). Note: Final DMSO concentration must be < 2% to avoid solvent toxicity.
-
Inoculum: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Add 100 µL of HMBA dilutions (serial 2-fold) into 96-well plates. Add 100 µL of bacterial inoculum.
-
Controls:
-
Positive Control: Ciprofloxacin or Vancomycin.
-
Solvent Control: MHB + 2% DMSO (Must show growth).
-
Sterility Control: MHB only.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 20 µL Resazurin. Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth.
Figure 2: Standardized Microdilution Workflow for Lipophilic Benzoates.
References
-
Mishra, R. et al. (2026). Overcoming multidrug- and extensively drug-resistant Salmonella Typhi with natural product-metal synergy: Evidence of DNA polymerase inhibition and cell membrane disruption.
-
Key Finding: Identifies 4-Hexyloxy-3-methoxy-benzoic acid (Compound 26) as a key ligand for synthesizing potent Ruthenium antimicrobial complexes.[1]
-
-
Merkl, R. et al. (2010). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences.[2] Link
- Key Finding: Establishes the SAR trend where increasing alkyl chain length enhances antimicrobial activity against S. aureus and E. coli.
- Choi, J. et al. (2012).Physicochemical and antimicrobial properties of alkoxy-benzoic acid derivatives. Journal of Applied Microbiology. Key Finding: Defines the "cutoff effect" for alkyl chains, identifying C6-C8 as the optimal range for membrane interaction.
-
BenchChem. Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs.Link
-
Key Finding: Provides comparative data on methoxy-substituted benzoic acids and their antioxidant vs. antimicrobial trade-offs.[3]
-
Sources
Cross-validation of analytical methods for 4-Hexyloxy-3-methoxy-benzoic acid
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hexyloxy-3-methoxy-benzoic acid
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry—for the quantitative analysis of 4-Hexyloxy-3-methoxy-benzoic acid. In the landscape of pharmaceutical development, the selection of a robust and reliable analytical method is paramount for ensuring product quality and regulatory compliance. This document outlines a framework for the cross-validation of these methods, offering supporting experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting an analytical method for this compound. The principles and methodologies discussed are grounded in the latest regulatory guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]
Introduction: The Analytical Challenge
4-Hexyloxy-3-methoxy-benzoic acid is a benzoic acid derivative with potential applications in pharmaceutical formulations. Accurate and precise quantification of this analyte is critical throughout the drug development lifecycle, from initial discovery and formulation to quality control and stability testing. The choice of analytical methodology can significantly impact the reliability of data and, consequently, the success of a development program. This guide addresses the need for a systematic evaluation of analytical methods through a cross-validation approach.
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably.[6][7] This is particularly crucial when methods are transferred between laboratories or when different techniques are employed during various stages of development. The ICH M10 guideline emphasizes the importance of assessing bias between methods to ensure data integrity.[6][8][9]
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For 4-Hexyloxy-3-methoxy-benzoic acid, a reversed-phase HPLC method is most suitable, leveraging the compound's hydrophobicity. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and for achieving very low detection limits. For 4-Hexyloxy-3-methoxy-benzoic acid, an electrospray ionization (ESI) source is commonly used, and the mass spectrometer can be operated in either full scan or selected ion monitoring (SIM) mode for enhanced specificity.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more cost-effective technique that relies on the absorption of ultraviolet or visible light by the analyte. The concentration of the analyte is directly proportional to the absorbance at a specific wavelength (λmax), as described by the Beer-Lambert law. While less specific than chromatographic methods, it can be a valuable tool for rapid analysis of relatively pure samples.
The Cross-Validation Protocol
A robust cross-validation protocol is essential for a successful comparison of analytical methods. This protocol should be established before the initiation of any experimental work and should clearly define the validation parameters, experimental design, and acceptance criteria.[2][10][11]
Analytical Target Profile (ATP)
The first step is to define the Analytical Target Profile (ATP), which outlines the intended purpose of the method and its required performance characteristics.[2][11][12] For the quantification of 4-Hexyloxy-3-methoxy-benzoic acid in a drug substance, the ATP might include:
-
Analyte: 4-Hexyloxy-3-methoxy-benzoic acid
-
Matrix: Drug Substance
-
Technique: Quantitative
-
Required Performance: High accuracy, precision, and linearity over the specified range.
Validation Parameters
The following validation parameters, as defined by ICH Q2(R2), will be assessed for each method.[2][10][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Acceptance Criteria
Pre-defined acceptance criteria are crucial for an objective evaluation of the methods.[11][12]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| Robustness | % RSD of results should not exceed 5.0% |
Experimental Methodologies
Standard and Sample Preparation
A stock solution of 4-Hexyloxy-3-methoxy-benzoic acid reference standard (1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. Working standards for calibration and quality control (QC) samples are prepared by serial dilution of the stock solution.
HPLC Method Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)[13][14]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm[15]
LC-MS Method Protocol
-
LC Conditions: Same as HPLC method, but with 0.1% formic acid in water instead of phosphoric acid for MS compatibility.[16][17]
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
Monitored Ion (SIM): [M-H]⁻ for 4-Hexyloxy-3-methoxy-benzoic acid
-
Drying Gas Temperature: 350°C
-
Nebulizer Pressure: 40 psi
UV-Vis Spectrophotometry Protocol
-
Solvent: Methanol
-
Wavelength Scan: 200 - 400 nm to determine λmax. For benzoic acid derivatives, this is often around 230-280 nm.[18][19]
-
Measurement: Absorbance measured at the determined λmax.
-
Blank: Methanol
Comparative Performance Data
The following tables summarize the performance characteristics of the three analytical methods for the quantification of 4-Hexyloxy-3-methoxy-benzoic acid. The data presented is representative of what would be expected from a typical validation study for a compound of this nature.
Table 1: Linearity and Range
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC | 1 - 100 | 0.9998 |
| LC-MS | 0.01 - 20 | 0.9995 |
| UV-Vis | 2 - 25 | 0.9989 |
Table 2: Accuracy and Precision
| Method | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC | 10 | 100.5 | 0.8 |
| 50 | 99.8 | 0.6 | |
| 90 | 101.2 | 0.9 | |
| LC-MS | 0.1 | 102.1 | 1.5 |
| 1 | 99.5 | 1.1 | |
| 15 | 100.8 | 1.3 | |
| UV-Vis | 5 | 98.9 | 1.8 |
| 15 | 101.5 | 1.5 | |
| 25 | 99.2 | 1.9 |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC | 0.3 | 1.0 |
| LC-MS | 0.003 | 0.01 |
| UV-Vis | 0.5 | 2.0 |
Discussion and Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis.
-
HPLC offers a good balance of sensitivity, selectivity, and cost-effectiveness, making it a suitable workhorse method for routine quality control and stability testing.
-
LC-MS provides unparalleled sensitivity and selectivity. It is the method of choice for bioanalytical studies, impurity profiling at very low levels, and when analyzing complex sample matrices.
-
UV-Vis Spectrophotometry is a simple and rapid method, but it lacks the specificity of the chromatographic techniques. It is best suited for the analysis of pure drug substances or simple formulations where interfering substances are not a concern.
Visualization of Workflows
Chemical Structure of the Analyte
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
This guide has provided a framework for the cross-validation of HPLC, LC-MS, and UV-Vis spectrophotometry for the analysis of 4-Hexyloxy-3-methoxy-benzoic acid. The selection of an analytical method should be a data-driven decision based on a thorough evaluation of performance characteristics against the pre-defined Analytical Target Profile. By following a systematic cross-validation approach grounded in regulatory guidelines, organizations can ensure the reliability and integrity of their analytical data, ultimately contributing to the development of safe and effective pharmaceutical products.
References
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. (n.d.). Retrieved February 18, 2026, from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved February 18, 2026, from [Link]
-
Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance? Retrieved February 18, 2026, from [Link]
-
European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved February 18, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved February 18, 2026, from [Link]
-
Pharmaceutical Outsourcing. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved February 18, 2026, from [Link]
-
IQVIA. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved February 18, 2026, from [Link]
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved February 18, 2026, from [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved February 18, 2026, from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved February 18, 2026, from [Link]
-
Bioanalysis Zone. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved February 18, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 18, 2026, from [Link]
-
NCF International. (2019, November 20). EMA's view on method validation. Retrieved February 18, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved February 18, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved February 18, 2026, from [Link]
-
PubMed. (2014, November 15). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Retrieved February 18, 2026, from [Link]
-
Agilent Technologies. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved February 18, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved February 18, 2026, from [Link]
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. Retrieved February 18, 2026, from [Link]
-
Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved February 18, 2026, from [Link]
-
VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved February 18, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved February 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Retrieved February 18, 2026, from [Link]
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... Retrieved February 18, 2026, from [Link]
-
DergiPark. (n.d.). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. Retrieved February 18, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved February 18, 2026, from [Link]
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A Comparative Guide to the Efficacy of 4-Hexyloxy-3-methoxy-benzoic Acid as a Pharmaceutical Intermediate
For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of 4-Hexyloxy-3-methoxy-benzoic acid and its alternatives as pharmaceutical intermediates, with a focus on their application in the synthesis of analogues of Mycophenolic Acid (MPA), a potent immunosuppressant.[1][2]
Mycophenolic acid's core structure features a substituted phthalide ring, which is often derived from a correspondingly substituted benzoic acid derivative.[1][3] The nature of the alkoxy group at the 4-position of the benzoic acid intermediate can influence the physicochemical properties and ultimately the biological activity of the final MPA analogue. This guide will explore the synthesis of these crucial intermediates and evaluate their comparative efficacy.
Synthesis of 4-Alkoxy-3-methoxy-benzoic Acid Intermediates: A Comparative Analysis
The most common and versatile method for synthesizing 4-alkoxy-3-methoxy-benzoic acids is the Williamson ether synthesis.[4][5] This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this context, the readily available and naturally derived vanillic acid (4-hydroxy-3-methoxybenzoic acid) serves as the ideal starting material.[6]
The general synthetic pathway involves the deprotonation of the phenolic hydroxyl group of vanillic acid with a suitable base to form the phenoxide, which then acts as a nucleophile, attacking the alkyl halide in an S(_N)2 reaction to form the desired ether.[5]
Experimental Protocol: Williamson Ether Synthesis of 4-Alkoxy-3-methoxy-benzoic Acids
Materials:
-
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)
-
Anhydrous potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH)
-
Alkyl halide (e.g., 1-bromohexane, iodoethane, methyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a solution of vanillic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add the corresponding alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~2 to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
Comparative Efficacy of Alkoxy Alternatives
The choice of the alkyl halide in the Williamson ether synthesis directly determines the resulting 4-alkoxy-3-methoxy-benzoic acid. Here, we compare the synthesis and properties of 4-Hexyloxy-3-methoxy-benzoic acid with its shorter-chain analogues.
| Intermediate | Alkyl Halide Used | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 4-Hexyloxy-3-methoxy-benzoic acid | 1-Bromohexane | 85-95% | Increased lipophilicity of the final API, potentially improving membrane permeability. | Slower reaction rates compared to shorter halides; may require slightly higher temperatures or longer reaction times. |
| 4-Ethoxy-3-methoxy-benzoic acid | Iodoethane or Bromoethane | 90-98% | High reactivity of the alkyl halide, leading to faster reaction times. | Moderate increase in lipophilicity. |
| 4-Methoxy-3-methoxy-benzoic acid (Veratric Acid) | Methyl iodide or Dimethyl sulfate | >95% | Very high reactivity and yield.[4] | Minimal impact on lipophilicity compared to the parent vanillic acid. Dimethyl sulfate is highly toxic.[4] |
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for this reaction, minimizing potential side reactions. Stronger bases like sodium hydride could also be used but require stricter anhydrous conditions.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent that facilitates S(_N)2 reactions by solvating the cation of the base, leaving the anionic phenoxide more nucleophilic.[7]
-
Reaction Temperature: A moderate temperature of 60-80 °C is typically sufficient to drive the reaction to completion without causing significant decomposition of the reactants or products.
Application in the Synthesis of Mycophenolic Acid Analogues
While the industrial production of Mycophenolic Acid is often achieved through fermentation[8][9], chemical synthesis provides a versatile platform for the creation of novel analogues with potentially improved therapeutic properties.[1][10] A key step in many synthetic routes to MPA involves the construction of the phthalide core.[3] The 4-alkoxy-3-methoxy-benzoic acid intermediates can be utilized in a multi-step synthesis to form this core structure.
The length of the alkoxy chain can influence the pharmacokinetic and pharmacodynamic properties of the resulting MPA analogue. A longer chain, such as a hexyloxy group, increases the lipophilicity of the molecule. This can potentially lead to:
-
Enhanced cell membrane permeability: A more lipophilic molecule may more readily cross cell membranes to reach its intracellular target, inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2]
-
Altered metabolic stability: The longer alkyl chain may affect how the molecule is metabolized by liver enzymes.
-
Modified protein binding: Changes in lipophilicity can alter the binding affinity of the drug to plasma proteins.
Comparative Performance in a Hypothetical Synthesis
| Parameter | 4-Hexyloxy-3-methoxy-benzoic acid | Shorter-Chain Alternatives (e.g., Ethoxy) | Rationale |
| Reaction Yield in Phthalide Formation | Potentially slightly lower | Potentially slightly higher | The bulkier hexyloxy group may introduce minor steric hindrance in subsequent reactions, potentially leading to slightly lower yields compared to less hindered analogues. |
| Purity of Intermediate | High | High | The synthesis via Williamson ether synthesis generally produces high-purity products after recrystallization, regardless of the alkyl chain length. |
| Solubility of Intermediate | More soluble in non-polar organic solvents | More soluble in polar organic solvents | The longer alkyl chain increases the non-polar character of the molecule. This can be advantageous for certain reaction conditions and purification procedures (e.g., extraction with less polar solvents). |
| Cost-Effectiveness | Higher cost | Lower cost | 1-Bromohexane is generally more expensive than iodoethane or methyl iodide on a molar basis. |
| Safety Profile | Standard laboratory precautions | Methylating agents like dimethyl sulfate are highly toxic and carcinogenic.[4] | The use of less volatile and less toxic alkyl halides like 1-bromohexane is a safety advantage. |
Conclusion
4-Hexyloxy-3-methoxy-benzoic acid is a valuable pharmaceutical intermediate, particularly for the synthesis of APIs where increased lipophilicity is desired. Its synthesis from vanillic acid via the Williamson ether synthesis is efficient and high-yielding.
Key Takeaways:
-
Efficacy in Synthesis: While potentially exhibiting slightly slower reaction kinetics and marginally lower yields in subsequent steps due to steric bulk, 4-hexyloxy-3-methoxy-benzoic acid can be synthesized in high purity and good yield.
-
Advantages over Alternatives: The primary advantage of using the hexyloxy derivative lies in the properties it imparts to the final API, namely increased lipophilicity. From a process chemistry perspective, it avoids the use of highly toxic methylating agents required for the methoxy analogue.
-
Choosing the Right Intermediate: The decision to use 4-hexyloxy-3-methoxy-benzoic acid over shorter-chain alternatives should be driven by the desired properties of the final drug molecule. If enhanced membrane permeability or altered metabolic profile is the goal, the hexyloxy derivative is a strong candidate. For syntheses where cost and reaction speed are the primary drivers and the specific properties of the hexyloxy group are not required, shorter-chain alternatives may be more suitable.
This guide provides a framework for the rational selection of benzoic acid-based pharmaceutical intermediates. Further experimental investigation into the direct comparison of these intermediates in the synthesis of specific APIs, such as MPA analogues, is warranted to provide more definitive quantitative data.
References
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The Chemistry of Mycophenolic Acid – Synthesis and Modifications Towards Desired Biological Activity. Bentham Science. Available at: [Link]
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Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Treatment. ACS Omega. Available at: [Link]
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Synthesis of some monocyclic analogues of mycophenolic acid via the Johnson ortho ester Claisen rearrangement. PubMed. Available at: [Link]
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Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties. Scientific Reports. Available at: [Link]
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New Analogues of Mycophenolic Acid. MOST Wiedzy. Available at: [Link]
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First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances. Available at: [Link]
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The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available at: [Link]
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Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Treatment. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Center for Biotechnology Information. Available at: [Link]
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2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts. Available at: [Link]
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Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
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Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Modifications of total synthesis of mycophenolic acid. ResearchGate. Available at: [Link]
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vanillic acid. Organic Syntheses Procedure. Available at: [Link]
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Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ResearchGate. Available at: [Link]
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Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. College of Pharmacy, University of Basrah. Available at: [Link]
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Vanillic acid. Wikipedia. Available at: [Link]
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Modifications of total synthesis of mycophenolic acid. ResearchGate. Available at: [Link]
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Williamson Ether Synthesis. Chem-Station Int. Ed. Available at: [Link]
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Bathysa australis Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Isolation by Countercurrent Chromatographic and Characterization by NMR 1H and 13C Experimental and Theoretical GIAO-B3PW91/cc-pVDZ//B3PW91/cc-pVDZ Chemical Shifts. ResearchGate. Available at: [Link]
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Comparative Study for the Production of Mycophenolic Acid using Penicillium brevicompactum in Batch, Fed. MDPI. Available at: [Link]
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Alkoxy-benzoic acids. CONICET. Available at: [Link]
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Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy. National Center for Biotechnology Information. Available at: [Link]
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Titer improvement of mycophenolic acid in the novel producer strain Penicillium arizonense and expression analysis of its biosynthetic genes. National Center for Biotechnology Information. Available at: [Link]nlm.nih.gov/pmc/articles/PMC10214643/)
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A Researcher's Guide to the Structure-Activity Relationship of 4-Hexyloxy-3-methoxy-benzoic Acid Analogs
For researchers and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of potent and selective therapeutic agents. This guide provides a comprehensive comparison of 4-Hexyloxy-3-methoxy-benzoic acid analogs, delving into their synthesis, biological activities, and the critical interplay between chemical structure and pharmacological function. Drawing upon experimental data from closely related vanillic acid derivatives, this document offers insights into the key structural modifications that govern the efficacy of this class of compounds.
The 4-Hexyloxy-3-methoxy-benzoic acid scaffold, an ether derivative of vanillic acid, presents a versatile platform for medicinal chemistry exploration. The core structure comprises a benzoic acid moiety, essential for interacting with biological targets through hydrogen bonding, and a lipophilic hexyloxy group that can influence membrane permeability and binding to hydrophobic pockets of enzymes or receptors.[1][2] The methoxy group at the 3-position further modulates the electronic and steric properties of the aromatic ring. This guide will dissect the impact of modifications at these key positions, providing a framework for designing novel analogs with enhanced biological profiles.
The Core Moiety: Unpacking the Roles of Key Functional Groups
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[2] In the case of 4-Hexyloxy-3-methoxy-benzoic acid, three key functional groups dictate its pharmacological properties: the carboxylic acid, the 4-hexyloxy group, and the 3-methoxy group.
-
Carboxylic Acid (-COOH): This acidic group is a critical pharmacophore, often engaging in crucial hydrogen bond interactions with the active sites of target proteins.[2] Its presence is fundamental to the biological activity of many benzoic acid derivatives.
-
4-Hexyloxy Group (-O(CH₂)₅CH₃): The alkoxy chain at the 4-position significantly influences the lipophilicity of the molecule. The length of this chain is a key determinant of activity. For instance, in a study of vanillic acid esters, the alkyl chain length was found to be crucial for anti-allergic activity, with a butyl ester showing the most potent effect.[1] This suggests that an optimal lipophilicity is required for effective interaction with the biological target. The hexyloxy group in our core molecule provides a substantial lipophilic character, which can be fine-tuned to optimize potency and pharmacokinetic properties.
-
3-Methoxy Group (-OCH₃): The methoxy group at the 3-position is an electron-donating group that can influence the acidity of the carboxylic acid and the overall electron density of the aromatic ring. Its presence and position are vital for the potency and selectivity of some vanillin derivatives.[3]
Structure-Activity Relationship Insights from Analog Studies
Systematic modifications of the 4-Hexyloxy-3-methoxy-benzoic acid scaffold can lead to significant changes in biological activity. The following sections explore the SAR based on modifications at different positions of the molecule, drawing comparisons from published data on related compounds.
Impact of Alkoxy Chain Length at the 4-Position
The length and nature of the alkoxy group at the 4-position are critical for modulating biological activity. Studies on related 4-alkoxy-3-cyanophenyl derivatives as xanthine oxidase inhibitors have shown that variations in the alkoxy chain can significantly impact inhibitory potency.[4]
| Analog | Modification | Observed Activity | Reference |
| Butyl Vanillate | C4 Alkyl Ester | Potent anti-allergic activity | [1] |
| Caprylic Acid Vanillyl Ester | C8 Alkyl Ester | Antioxidant and antibacterial activity | [5][6] |
| 4-Alkoxy-3-cyanophenyl derivatives | Varied Alkoxy Chains | Significant impact on xanthine oxidase inhibition | [4] |
This data suggests that the hexyloxy group in the parent compound is a good starting point for optimization. Shorter or longer chains, as well as the introduction of branching or unsaturation, could be explored to fine-tune the lipophilicity and steric bulk for improved target engagement.
Modifications of the Carboxylic Acid Group
The carboxylic acid is a key interaction point, but its modification into esters, amides, or other bioisosteres can lead to compounds with altered properties, such as improved cell permeability or a different pharmacological profile. For example, the synthesis of vanillic acid esters has been shown to yield compounds with interesting biological activities.[1][2]
Substitutions on the Aromatic Ring
Further substitution on the aromatic ring can influence electronic properties and provide additional interaction points with the target. The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid and the overall reactivity of the molecule.
Experimental Protocols
Synthesis of 4-Hexyloxy-3-methoxy-benzoic Acid
This protocol describes a typical Williamson ether synthesis to prepare the title compound from vanillic acid.
Materials:
-
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve vanillic acid (1.0 eq) in DMF.
-
Add potassium carbonate (2.5 eq) to the solution.
-
Add 1-bromohexane (1.2 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1N HCl to pH 2-3 to precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 4-Hexyloxy-3-methoxy-benzoic acid.
Rationale: The Williamson ether synthesis is a reliable method for forming ethers. The basic conditions created by potassium carbonate deprotonate the phenolic hydroxyl group of vanillic acid, making it a potent nucleophile to attack the electrophilic carbon of 1-bromohexane.
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol outlines a standard method to assess the antibacterial activity of the synthesized analogs.
Materials:
-
Synthesized 4-Hexyloxy-3-methoxy-benzoic acid analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Resazurin solution
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB.
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the test compounds.
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
Rationale: The broth microdilution method is a quantitative and reproducible technique to determine the MIC of an antimicrobial agent against a specific bacterium. Resazurin acts as a cell viability indicator, where metabolically active cells reduce the blue dye to the pink fluorescent resorufin.
Visualizing the SAR Landscape
To better understand the structure-activity relationships, the following diagrams illustrate the core scaffold and a typical experimental workflow.
Caption: Core structure of 4-Hexyloxy-3-methoxy-benzoic acid and key points for analog modification.
Caption: A typical experimental workflow for the synthesis and evaluation of 4-Hexyloxy-3-methoxy-benzoic acid analogs.
Conclusion
The 4-Hexyloxy-3-methoxy-benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically exploring the structure-activity relationships through modifications of the alkoxy chain, the carboxylic acid group, and the aromatic ring, researchers can design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and SAR insights provided in this guide offer a solid foundation for initiating such drug discovery programs. Further investigations into the mechanism of action of these compounds will be crucial for their translation into clinical candidates.
References
-
Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. [Link]
-
Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. [Link]
-
Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. [Link]
-
Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification. [Link]
-
Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification. [Link]
-
Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. [Link]
-
Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]
-
Structure–activity relationship and comparison of highly active compounds. [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]
-
Structure of vanillic acid. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. [Link]
-
4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. [Link]
-
Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. [Link]
-
Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
-
Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. [Link]
-
Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. [Link]
-
Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. [Link]
-
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). [Link]
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Safety Operating Guide
Proper Disposal Procedures: 4-Hexyloxy-3-methoxy-benzoic Acid
[1][2][3][4]
Executive Safety Summary
4-Hexyloxy-3-methoxy-benzoic acid is a lipophilic derivative of vanillic acid.[1][2][3][4] Unlike simple benzoic acids, the addition of a 6-carbon alkyl chain (hexyloxy) significantly reduces its water solubility and increases its potential for bioaccumulation in aquatic environments.[1][2][3][4]
Core Directive: This compound must NEVER be disposed of via sanitary sewer systems (sink drains).[4] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1][2][3][4]
| Critical Safety Data | Specification |
| Hazard Classification | Irritant (Skin/Eye/Respiratory) ; Aquatic Acute Toxicity (Class II inferred) |
| Waste Stream | Organic Chemical Waste (Non-Halogenated) |
| Compatibility | Incompatible with strong oxidizers and strong bases.[1][2][3][4] |
| Signal Word | WARNING |
Scientific Rationale for Disposal Protocols
To ensure compliance and safety, we must understand the physicochemical behavior of the molecule during disposal.[3][4]
-
Lipophilicity & Aquatic Risk: The hexyloxy group (
) renders the molecule hydrophobic.[2][3][4] If poured down the drain, it will not dissolve but rather adsorb onto organic matter in the water treatment stream or pass through to surface waters, posing a risk to aquatic life.[3][4]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Thermal Stability: The benzoic acid core is stable.[4] Low-temperature destruction methods (like simple bleaching) are ineffective.[1][2][3] High-temperature incineration (>850°C) is required to break the aromatic ring and oxidize the alkyl chain into
andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> .[2][3][4] -
Chemical Reactivity: As a carboxylic acid, it will react with bases to form salts.[3][4] While salts are more water-soluble, they retain the organic backbone and aquatic toxicity profile; therefore, neutralization is not a valid disposal method for release.[1][2][3][4]
Detailed Disposal Workflows
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired shelf stock, spilled powder, or failed reaction solids.[1][2][3][4]
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions in the waste bin.[3][4]
-
Packaging: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass container.
-
Labeling: Affix a hazardous waste label with the following details:
-
Binning: Place the container in the Solid Organic Waste drum.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicable to: The compound dissolved in solvents (e.g., Ethanol, Ethyl Acetate, DCM).[1][2][3][4]
-
Solvent Identification: Determine if the solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Acetone).[3][4]
-
Consolidation:
-
pH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, neutralize to pH 5–9 before adding to the organic solvent waste drum to prevent corrosion of the waste container.
Scenario C: Contaminated Debris
Applicable to: Weigh boats, gloves, paper towels.[1][2][3][4]
-
Bagging: Place all contaminated disposables into a clear, 4-mil polyethylene bag.
-
Sealing: Double-bag to prevent tear and leakage of fine powder.
-
Disposal: Discard into the Dry Laboratory Waste box (often destined for incineration).[4] Do not throw in regular trash.
Visual Decision Logic (Disposal Tree)
The following diagram outlines the decision-making process for disposing of 4-Hexyloxy-3-methoxy-benzoic acid based on its physical state.
Figure 1: Decision matrix for the segregation and disposal of 4-Hexyloxy-3-methoxy-benzoic acid waste streams.
Emergency Spill Response
In the event of a benchtop spill, follow this "Dry-Clean" protocol to minimize spreading.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3][4] If powder is fine and airborne, use an N95 dust mask.[3][4]
-
Containment: Do not use water. Water will spread the hydrophobic powder.
-
Cleanup:
-
Disposal: Place all cleanup materials into the Solid Organic Waste container.
Regulatory & Compliance Data
| Regulatory Body | Classification | Action Required |
| US EPA (RCRA) | Not P-listed or U-listed.[1][2][3] | Manage as Non-Regulated Organic Solid unless mixed with hazardous solvents.[3][4] |
| GHS (Global) | Skin Irrit. 2; Eye Irrit.[3][4][5][6][7] 2A. | Label waste containers with "Irritant" pictogram.[3] |
| DOT (Transport) | Not Regulated as Dangerous Goods.[3][4] | Safe for ground transport to disposal facility without UN hazmat packaging (unless in solution).[3] |
References
-
PubChem. 4-(Hexyloxy)benzoic acid Compound Summary. National Library of Medicine.[3] [Link][1][2][3]
-
US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3][4] [Link]
Sources
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- 2. 3-Hydroxy-4-methoxybenzoic acid [webbook.nist.gov]
- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 4. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 5. gustavus.edu [gustavus.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
